molecular formula C10H7F3N2O2 B13580452 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Número de catálogo: B13580452
Peso molecular: 244.17 g/mol
Clave InChI: ZKJFIOSDJHQVQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(14)17-15-8/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJFIOSDJHQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine (CAS No. 81465-84-1). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind analytical choices. By integrating data from High-Resolution Mass Spectrometry (HRMS), multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and chromatography, this guide establishes a self-validating system for confirming the compound's identity, purity, and detailed chemical architecture. The methodologies described herein are grounded in authoritative principles and are designed to serve as a robust reference for the characterization of novel heterocyclic compounds.

Introduction and Strategic Overview

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its architecture, featuring a 5-aminoisoxazole ring linked to a trifluoromethoxy-substituted phenyl group, presents a unique combination of a privileged medicinal scaffold with a functional group known to enhance metabolic stability and lipophilicity.[1][3] These attributes make it a valuable building block for synthesizing novel therapeutic agents and agrochemicals.[1]

This guide outlines a logical workflow for this process, beginning with the confirmation of the molecular formula and proceeding through detailed mapping of the covalent framework, culminating in a final purity assessment.

G cluster_0 Initial Characterization cluster_1 Core Structure Elucidation cluster_2 Functional Group & Purity Verification cluster_3 Definitive Confirmation HRMS HRMS Analysis (Molecular Formula Confirmation) MSMS MS/MS Fragmentation (Substructural Analysis) HRMS->MSMS Provides precursor ion NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Atom Environment Mapping) MSMS->NMR_1D Suggests key fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Assigns signals FTIR FTIR Spectroscopy (Functional Group ID) NMR_2D->FTIR Confirms covalent framework Integration Data Integration & Final Report NMR_2D->Integration Provides primary structure proof HPLC HPLC Analysis (Purity Assessment) FTIR->HPLC Corroborates functional groups HPLC->Integration Confirms purity XRay Single Crystal X-Ray (Absolute Structure) XRay->Integration Provides definitive proof (if available)

Caption: Integrated workflow for the structural analysis of the target compound.

Foundational Analysis: Molecular Formula and Substructural Insights

The first objective is to confirm the elemental composition and molecular weight, followed by an initial probe of the structure's stability and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone for confirming the molecular formula. Unlike nominal mass spectrometry, its high mass accuracy (typically <5 ppm) can distinguish between isobaric formulas, providing a high degree of confidence in the elemental composition. Electrospray Ionization (ESI) is the preferred method for this molecule due to its ability to generate intact protonated molecular ions [M+H]⁺ with high efficiency and minimal fragmentation, which is ideal for accurate mass measurement.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to scan from m/z 100 to 500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured mass to the theoretical mass calculated for C₁₀H₈F₃N₂O⁺.

Data Presentation:

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular FormulaC₁₀H₇F₃N₂O--
[M+H]⁺ IonC₁₀H₈F₃N₂O⁺--
Exact Mass ([M+H]⁺)229.0583To be determined< 5
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Expertise & Causality: MS/MS provides a structural fingerprint by inducing fragmentation of the isolated precursor ion ([M+H]⁺) through collision-induced dissociation (CID). The resulting fragment ions reveal the most labile bonds and stable substructures within the molecule. This data is invaluable for corroborating the connectivity proposed by NMR and distinguishing between potential isomers. The primary amine, the isoxazole ring, and the trifluoromethoxy group are all expected to participate in characteristic fragmentation pathways.[5][6]

Experimental Protocol:

  • Instrumentation: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Precursor Selection: Isolate the [M+H]⁺ ion (m/z 229.06) in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to CID with argon or nitrogen gas at varying collision energies (e.g., 10-40 eV).

  • Fragment Detection: Scan for the resulting product ions in the second mass analyzer.

Predicted Fragmentation Pathway:

G parent [M+H]⁺ m/z 229.06 frag1 [M+H - NH₃]⁺ m/z 212.03 parent->frag1 -NH₃ frag2 [C₈H₄F₃O]⁺ m/z 173.02 parent->frag2 - C₂H₃N₂O (isoxazole amine) frag3 [C₇H₄F₃]⁺ m/z 145.03 frag2->frag3 -CO

Caption: Predicted major fragmentation pathway for protonated 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine.

Core Structure Elucidation: Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Expertise & Causality: The choice of solvent is critical. While CDCl₃ is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds containing amine groups. The acidic deuterium in CDCl₃ can sometimes broaden or cause the exchange of labile N-H protons, rendering them unobservable. DMSO-d₆ is a non-exchangeable solvent that allows for clear observation of the -NH₂ protons, typically as a broad singlet.[7]

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the data with standard Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift to the residual DMSO peak at 2.50 ppm.

Data Presentation: Predicted ¹H NMR Assignments

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton AssignmentRationale
~7.95d~8.8H-2', H-6'Protons ortho to the isoxazole ring, deshielded by the ring's anisotropy and the -OCF₃ group.[8]
~7.50d~8.8H-3', H-5'Protons meta to the isoxazole ring, forming a classic AA'BB' system with H-2' and H-6'.[9]
~6.50s-H-4The sole proton on the isoxazole ring, appearing as a sharp singlet.[10]
~6.20br s--NH₂Labile protons of the primary amine, typically a broad singlet, observable in DMSO-d₆.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Processing: Calibrate the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Presentation: Predicted ¹³C NMR Assignments

Chemical Shift (δ) ppmCarbon AssignmentRationale
~172.0C-5Carbon bearing the electron-donating amino group, highly shielded relative to C-3.
~160.0C-3Carbon attached to the phenyl ring, part of the C=N bond.
~149.0 (q)C-4'Aromatic carbon attached to the -OCF₃ group; may appear as a quartet due to coupling with fluorine.
~128.5C-2', C-6'Aromatic CH carbons ortho to the isoxazole.
~127.0C-1'Quaternary aromatic carbon attached to the isoxazole ring.
~121.5C-3', C-5'Aromatic CH carbons meta to the isoxazole.
~120.0 (q)-OCF₃Carbon of the trifluoromethoxy group, exhibits a large C-F coupling constant (J ≈ 257 Hz).[8]
~95.0C-4The CH carbon of the isoxazole ring, typically found in this upfield region for 3,5-disubstituted isoxazoles.
¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and environment of the trifluoromethoxy group. Since all three fluorine atoms are chemically equivalent and there are no adjacent fluorine atoms, the spectrum is expected to be a simple singlet.

Experimental Protocol:

  • Acquisition: Using the same sample, acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Processing: Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Expected Result: A single, sharp singlet is expected around δ -58 ppm, characteristic of an aryl-OCF₃ group.[8]

2D NMR for Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides strong evidence, 2D NMR experiments like COSY, HSQC, and HMBC are required to definitively prove the atomic connections.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. It will show a clear correlation between the aromatic doublets at ~7.95 and ~7.50 ppm, confirming their adjacency on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will link the proton signals to their respective carbon signals in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for assembling the molecular fragments.

G H4 H-4 C5 C-5 H4->C5 C3 C-3 H4->C3 C1prime C-1' H2prime H-2' H2prime->C3 H2prime->C1prime H6prime H-6' H6prime->C1prime

Caption: Key expected HMBC correlations to confirm the connection between the isoxazole and phenyl rings.

Functional Group and Purity Verification

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the N-H stretches of the amine, the C=N and C=C bonds of the heterocyclic and aromatic rings, and the strong C-F and C-O bonds of the trifluoromethoxy group are expected to produce prominent absorption bands.[11][12]

Experimental Protocol:

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Symmetric/Asymmetric StretchPrimary Amine (-NH₂)
1620 - 1580C=N StretchIsoxazole Ring
1550 - 1450C=C StretchAromatic Ring
1260 - 1200C-O Stretch (Aryl Ether)Ar-O-CF₃
1170 - 1100C-F StretchTrifluoromethyl (-CF₃)
High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A reverse-phase method using a C18 column is appropriate, as it separates compounds based on hydrophobicity. The target molecule possesses both polar (amine) and non-polar (trifluoromethoxyphenyl) characteristics, making it well-suited for this technique. A successful separation should yield a single major peak, allowing for purity to be calculated as a percentage of the total peak area.[1]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Analysis: Inject a known concentration of the sample and integrate the peak areas. Purity is expressed as (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion: An Integrated Approach to Structural Verification

The unambiguous structural characterization of 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine is achieved not by a single measurement, but by the logical integration of orthogonal analytical techniques. HRMS provides the definitive molecular formula. A comprehensive suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity, establishing the core structure. FTIR confirms the presence of all key functional groups, while HPLC provides a quantitative measure of purity. Each piece of data validates the others, culminating in a high-confidence, self-consistent structural assignment that meets the rigorous standards of chemical and pharmaceutical research. For absolute proof, single-crystal X-ray diffraction would provide the ultimate confirmation of the three-dimensional structure.[13]

References

  • Benchchem. (2025).
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • PMC. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC.
  • Benchchem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Benchchem.
  • IUCr Journals. (2015). Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu). IUCr Journals.
  • PrepChem.com. (n.d.). Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. PrepChem.com.
  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Chem-Impex. (n.d.). 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. Chem-Impex.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in -. TSI Journals.
  • ResearchGate. (2025). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole | Request PDF.
  • CymitQuimica. (n.d.). CAS 81465-84-1: 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine. CymitQuimica.
  • PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals.
  • MDPI. (2021).
  • Benchchem. (n.d.). 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Benchchem.
  • Wiley Online Library. (n.d.). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfura. Wiley Online Library.
  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle.

Sources

An In-depth Technical Guide to the Safe Handling of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive safety and handling guide for 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine, a novel isoxazole derivative with significant potential as a building block in pharmaceutical and agrochemical research.[1] Given that a specific, officially published Safety Data Sheet (SDS) for this exact compound (CAS No. 180131-11-9) is not widely available, this guide has been meticulously synthesized by our senior scientific staff. The analysis is based on established principles of chemical safety and draws upon data from structurally analogous compounds to infer a reliable hazard profile. The primary audience for this guide includes researchers, laboratory technicians, and drug development professionals who may handle this or similar chemical entities. The core objective is to foster a proactive safety culture by providing a deep, scientifically-grounded understanding of the potential hazards and the necessary protocols to mitigate them.

Compound Identification and Analogue-Based Hazard Assessment

The subject of this guide is a substituted isoxazole, a heterocyclic scaffold of considerable interest in medicinal chemistry. Its structure combines an isoxazole core, a trifluoromethoxy-substituted phenyl ring, and a primary amine group, suggesting its utility in the synthesis of diverse bioactive molecules.

Identifier Information
Chemical Name 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine
CAS Number 180131-11-9
Molecular Formula C₁₀H₇F₃N₂O₂
Molecular Weight 244.17 g/mol

Rationale for Analogue-Based Assessment: In the absence of a dedicated SDS, a conservative safety profile has been constructed by evaluating data from closely related molecules. This approach is standard practice in chemical risk assessment for novel compounds. The primary analogues referenced include isoxazoles with similar substitutions, such as trifluoromethyl and fluoro groups, which share electronic and steric properties.

Analogue Compound Key Structural Similarity CAS Number
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amineTrifluoromethyl group in place of trifluoromethoxy81465-84-1[1]
5-Amino-3-(4-fluorophenyl)isoxazoleFluorophenyl substitution81465-82-9[2][3]
5-(2-(Trifluoromethyl)phenyl)isoxazoleTrifluoromethylphenyl group387824-51-3[4]
5-(4-(Trifluoromethoxy)phenyl)isoxazoleCore structure without the 5-amine group387824-49-9[5]

Synthesized GHS Hazard Identification

Based on a composite analysis of related compounds, 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine should be handled as a hazardous substance. The following GHS classification is recommended as a precautionary baseline.

GHS_Hazard pictogram {GHS07 | Exclamation Mark} hazards Signal Word: Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: Synthesized GHS Hazard Profile.

Table of Inferred GHS Classifications:

Hazard Class Category Hazard Statement Source Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4][8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3][4][8][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][4][8]

Precautionary Statements (Selected):

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[2][4][8]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][8]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][8]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][8][10]

Inferred Toxicological Profile

The toxicological properties of this specific molecule have not been fully investigated.[11][12][13] The primary health hazards are inferred from its functional groups and the behavior of similar compounds.

  • Inhalation: As a fine powder, the compound may form dusts that can cause respiratory tract irritation.[2][4][8] Symptoms may include coughing and shortness of breath. All handling of the solid should be performed in a manner that avoids aerosolization.

  • Skin Contact: The compound is expected to cause skin irritation upon direct contact.[3][8][9] Prolonged exposure could lead to dermatitis. The amine functional group can sometimes be associated with skin sensitization, although this has not been confirmed for this molecule.

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation, characterized by redness, pain, and watering.[2][3][8][9]

  • Ingestion: Ingestion is expected to be harmful.[4][6][14] Symptoms may include gastrointestinal irritation.[14]

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound.

Emergency First Aid Procedures

In any case of exposure, it is imperative to show this safety guide to the attending medical personnel.[8][15]

  • If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2][8] If the person feels unwell or breathing is difficult, seek immediate medical attention.[2][8]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[2][8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][15] If skin irritation persists, get medical advice.[2][9]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][9][15] Remove contact lenses if present and easy to do so. Continue rinsing.[2][9] Seek immediate attention from an ophthalmologist.[8]

  • If Swallowed: Rinse mouth with water.[2][4] Do NOT induce vomiting.[4][6] Never give anything by mouth to an unconscious person.[14] Call a POISON CENTER or doctor immediately.[4]

Fire and Explosion Hazard Data

  • Flammability: The compound is a solid and not expected to be flammable under normal conditions. However, like many organic powders, it can be combustible if finely dispersed in air and exposed to an ignition source.

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. For the compound itself, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam are recommended.[2][4][14]

  • Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may scatter the powder and create a dust explosion hazard.[14][16]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of toxic and irritating gases and vapors.[6][17] These may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hazardous halogenated compounds such as hydrogen fluoride.[16][17]

  • Special Protective Actions for Fire-Fighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with skin and eyes.[2][6][14][15]

Safe Handling and Storage Protocol

A systematic approach to handling is essential to minimize exposure risk. The following workflow outlines the critical control points from receipt to disposal.

Handling_Workflow cluster_prep Preparation & Storage cluster_use Experimental Use (Mandatory Controls) cluster_cleanup Post-Experiment Receive Receive Compound (Verify Integrity) Store Store Securely (Cool, Dry, Ventilated) Receive->Store Log in Inventory PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Retrieve for Use FumeHood Work in Fume Hood (Ensure Ventilation) PPE->FumeHood Weighing Weigh Solid Carefully (Avoid Dust Generation) FumeHood->Weighing Reaction Perform Experiment Weighing->Reaction Decontaminate Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Complete Experiment Waste Segregate & Label Hazardous Waste Decontaminate->Waste Dispose Dispose via EHS (Follow Regulations) Waste->Dispose

Caption: Recommended laboratory workflow for handling the compound.

Detailed Protocols:

  • Engineering Controls: All work must be conducted in a well-ventilated area.[2] A properly functioning chemical fume hood is mandatory for all procedures involving the solid compound to prevent inhalation of dust.[3][4] Safety showers and eyewash stations must be readily accessible and tested regularly.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[11][13]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[15] Gloves must be inspected before use, and proper removal technique must be employed to avoid skin contact.[15] A lab coat or protective suit is required.[9][15]

    • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended) or in case of ventilation failure, a NIOSH/MSHA or EN 149 approved particulate respirator is necessary.[13]

  • Hygiene Measures: Do not eat, drink, or smoke in laboratory areas.[4][14] Wash hands and face thoroughly after handling the material and before leaving the laboratory.[3][8][9] Immediately remove any contaminated clothing.[8]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, segregated from incompatible materials.[2][6][8][15] Based on data for similar compounds, storage at refrigerated temperatures (2-8°C) is advisable to ensure long-term stability.[1][5] Avoid contact with strong oxidizing agents.[4][16][17]

Accidental Release and Disposal Procedures

  • Personal Precautions: In the event of a spill, immediately evacuate non-essential personnel.[8] Ensure adequate ventilation.[15] Wear the full PPE as described in Section 6. Avoid breathing dust and prevent contact with skin and eyes.[8][15]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[8][10][15]

    • For a dry spill, carefully sweep or scoop up the material. Avoid actions that generate dust.[6][11]

    • Place the collected material into a suitable, labeled, and sealed container for disposal.[6][11]

    • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Waste Disposal: All waste material, including contaminated items and the compound itself, must be treated as hazardous waste.[11] Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all applicable federal, state, and local environmental regulations.[2][8][12]

References

  • Safety Data Sheet. General Paint. [Link]

  • SAFETY DATA SHEET. MilliporeSigma. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC, National Center for Biotechnology Information. [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. National Center for Biotechnology Information. [Link]

  • FIREBULL® AB: A next-generation fluorine-free solution for modern firefighting. MDM Publishing. [Link]

  • Isoxazole, 5-phenyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. Australian Department of Health. [Link]

  • Enhancement of Fluorine-Free Firefighting Agents for Compressed Air Foam Applications. Defense Technical Information Center. [Link]

  • PFAS Chemicals: Impact on Firefighting Solution Choices. Semco Maritime. [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ResearchGate. [Link]

Sources

The Trifluoromethoxy Group as a Bioisostere in Isoxazole Derivatives: A Paradigm Shift in Modulating Physicochemical and Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing a compound's journey from a promising hit to a viable drug candidate.[1][2] Bioisosteric replacement is a cornerstone of this process, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy, stability, and safety. This guide provides an in-depth analysis of the trifluoromethoxy (-OCF₃) group as a superior bioisostere for the common methoxy (-OCH₃) group, specifically within the context of isoxazole derivatives. Isoxazoles are privileged heterocyclic scaffolds, widely recognized for their diverse biological activities.[3][4][5][6] When functionalized with the trifluoromethoxy group, these derivatives exhibit markedly improved metabolic stability, modulated lipophilicity, and unique electronic characteristics that can profoundly enhance drug-like properties.[1][7][8] We will explore the causality behind these enhancements, provide validated experimental protocols for their assessment, and outline the synthetic considerations for their incorporation, offering a comprehensive resource for drug development professionals.

Introduction: The Strategic Imperative of Bioisosterism

The concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with broadly similar biological properties—is a time-tested strategy in drug design. The goal is not simply to mimic a functional group, but to rationally improve upon it. A classic challenge in drug development is the metabolic liability of the methoxy (-OCH₃) group, which is highly susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes.[7] This metabolic pathway can lead to rapid clearance, reduced half-life, and the formation of potentially reactive metabolites.

The trifluoromethoxy (-OCF₃) group has emerged as a powerful solution to this problem.[9][10][11] It acts as a "non-classical" bioisostere of the methoxy group, maintaining a similar size but introducing drastically different electronic and stability profiles. Its incorporation can block metabolic hotspots, enhance membrane permeability, and alter target-binding interactions.[1][7][12]

The isoxazole ring is a five-membered heterocycle that is a frequent component of approved drugs, including antibiotics like sulfamethoxazole and the anti-inflammatory agent valdecoxib.[3][13] Its versatile scaffold, electronic properties, and ability to engage in various biological interactions make it an ideal platform for applying the trifluoromethoxy bioisosteric strategy.[5][14] This guide will dissect the profound advantages of combining these two powerful medicinal chemistry tools.

Bioisosteric_Replacement_Decision_Tree start Lead Compound with Metabolically Labile Methoxy Group decision1 Is Metabolic Stability a Developmental Hurdle? start->decision1 strategy Apply Bioisosteric Replacement Strategy decision1->strategy Yes options Evaluate Potential Bioisosteres: - F (Fluoro) - CF3 (Trifluoromethyl) - OCF3 (Trifluoromethoxy) strategy->options decision2 Primary Goal: Block O-Demethylation & Significantly Increase Lipophilicity? options->decision2 select_ocf3 Select Trifluoromethoxy (-OCF3) as the Optimal Bioisostere decision2->select_ocf3 Yes outcome Resulting Derivative Exhibits: - Enhanced Metabolic Stability - Improved Membrane Permeability - Modulated Target Affinity select_ocf3->outcome

Caption: Decision workflow for selecting -OCF₃ as a bioisostere.

A Comparative Analysis of Physicochemical Properties

The rationale for replacing a methoxy group with a trifluoromethoxy group is rooted in fundamental differences in their physicochemical properties. These differences directly impact how a molecule behaves in a biological system.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified by the Hansch parameter (π), is a critical determinant of a drug's ability to cross biological membranes.[11] The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than the -OCH₃ group or even the related -CF₃ group.[1][7][15] This increased lipophilicity can lead to better absorption, improved cell permeability, and enhanced access to intracellular targets.[8][9][16]

SubstituentHansch Lipophilicity Parameter (π)Key Characteristics
-OCH₃ (Methoxy)-0.02Slightly hydrophilic
-F (Fluoro)+0.14Slightly lipophilic
-CF₃ (Trifluoromethyl)+0.88Moderately lipophilic, strong electron withdrawal
-OCF₃ (Trifluoromethoxy)+1.04 Highly lipophilic , strong electron withdrawal
Table 1: A comparison of the Hansch lipophilicity parameter (π) for the trifluoromethoxy group and other common substituents.[1][7][17] A higher positive value indicates greater lipophilicity.
Electronic Effects: Modulating Target Interactions

The electronic profile of the -OCF₃ group is distinct from that of the -OCH₃ group. Due to the high electronegativity of the three fluorine atoms, the -OCF₃ group is a potent electron-withdrawing group through induction (σ-effect).[8][9][11] While the oxygen atom can participate in resonance donation (π-effect), this effect is significantly dampened compared to the methoxy group.[9] This dual nature allows it to powerfully influence the electronic distribution of the isoxazole ring, which can alter pKa values and, crucially, change the nature of interactions with biological targets like protein binding pockets.[1][16]

Steric and Conformational Properties

While considered a bioisostere, the -OCF₃ group is sterically larger than the -OCH₃ group. Furthermore, on an aromatic ring, the trifluoromethoxy group tends to adopt a conformation perpendicular to the plane of the ring, whereas the methoxy group is typically coplanar.[10][18] This fixed, perpendicular orientation can be exploited to probe or fit into specific hydrophobic pockets within a target protein, potentially leading to enhanced binding affinity and selectivity.[1]

The Trifluoromethoxy Advantage in Isoxazole Derivatives

When applied to the isoxazole scaffold, the unique properties of the -OCF₃ group translate into tangible improvements in drug-like characteristics, particularly in pharmacokinetics.

Dramatically Enhanced Metabolic Stability

The primary and most impactful advantage of the -OCF₃ group is its exceptional resistance to metabolic degradation.[8][11] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety highly resistant to enzymatic attack.[7][12]

Causality:

  • Blocking Oxidative Metabolism: The -OCH₃ group is a prime target for CYP450-mediated O-demethylation. Replacing it with -OCF₃ effectively blocks this metabolic pathway. The steric bulk and the strong C-F bonds make it difficult for enzymes to access and oxidize the O-C bond.[1][7]

  • Reduced Electron Density: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[1]

This metabolic blockade can significantly increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable and reliable pharmacokinetic profile.[7][12]

Metabolic_Pathway_Comparison cluster_0 Methoxy-Isoxazole Derivative cluster_1 Trifluoromethoxy-Isoxazole Derivative a0 Isoxazole-OCH₃ a1 CYP450 Enzymes a0->a1 a2 Oxidative O-Demethylation a1->a2 a3 Metabolite: Isoxazole-OH (Often reactive, rapidly cleared) a2->a3 b0 Isoxazole-OCF₃ b1 CYP450 Enzymes b0->b1 b2 Metabolic Pathway Blocked b1->b2

Caption: Comparative metabolic fate of -OCH₃ vs. -OCF₃ groups.

Fine-Tuning Pharmacokinetics (ADME)

The collective physicochemical properties of the -OCF₃ group provide a powerful toolkit for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME ParameterImpact of -OCF₃ SubstitutionRationale
Absorption Generally ImprovedIncreased lipophilicity enhances permeability across the gut wall.[11][16]
Distribution ModulatedHigher lipophilicity can increase volume of distribution and improve penetration of barriers like the blood-brain barrier.[7]
Metabolism Significantly ReducedC-F bonds are resistant to CYP450-mediated cleavage, blocking a primary metabolic hotspot.[1][7][12]
Excretion Reduced Clearance RateA lower rate of metabolism leads to a longer in vivo half-life and slower clearance.[12]
Table 2: The impact of trifluoromethoxy substitution on the key pharmacokinetic parameters of an isoxazole derivative.

Synthetic and Experimental Protocols

The successful application of this bioisosteric strategy requires robust synthetic methods and validated analytical protocols to confirm the desired property enhancements.

Synthetic Considerations

The introduction of the trifluoromethoxy group into organic molecules is known to be challenging, primarily because the trifluoromethoxide anion is highly unstable.[15] However, modern synthetic methods have been developed to overcome this. For isoxazole derivatives, a general strategy involves the synthesis of a phenol precursor which is then subjected to trifluoromethoxylation, followed by isoxazole ring construction.

Synthetic_Workflow start Aryl Precursor (e.g., Hydroxyphenyl Ketone) step1 Trifluoromethoxylation (e.g., using a Ruppert-Prakash -type reagent or electrophilic trifluoromethoxylating agent) start->step1 step2 Intermediate: Trifluoromethoxy-Aryl Ketone step1->step2 step3 Isoxazole Ring Formation (e.g., Cyclocondensation with Hydroxylamine) step2->step3 end Final Product: Trifluoromethoxy-Substituted Isoxazole Derivative step3->end

Caption: A generalized workflow for synthesizing -OCF₃ isoxazoles.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol is a self-validating system to quantitatively assess the improvement in metabolic stability conferred by the -OCF₃ group. It measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP450 enzymes.[12]

Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a methoxy-substituted isoxazole and its trifluoromethoxy-substituted bioisostere.

Materials:

  • Test Compounds (methoxy and trifluoromethoxy isoxazoles), dissolved in DMSO (10 mM stock).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination and protein precipitation.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for quantification.

Methodology:

  • Preparation of Working Solutions:

    • Prepare a 1 µM test compound working solution by diluting the 10 mM DMSO stock in phosphate buffer.

    • Prepare a 1 mg/mL liver microsome solution in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.[12]

  • Incubation Procedure:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This is your T₀ (time zero) point for a parallel set of wells where the reaction is immediately stopped.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2 volumes of the ice-cold acetonitrile with internal standard.[12] This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomes) .

Expected Outcome: The trifluoromethoxy-isoxazole derivative is expected to show a significantly longer half-life (t₁/₂) and a lower intrinsic clearance (CLᵢₙₜ) compared to its methoxy counterpart, providing quantitative evidence of enhanced metabolic stability.[12]

Future Perspectives

The strategic replacement of metabolically susceptible functional groups is a continuing trend in drug discovery. The trifluoromethoxy group, with its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability, represents a premier tool in the medicinal chemist's arsenal.[1][7][15] Its application to privileged scaffolds like isoxazoles opens up new avenues for optimizing leads in diverse therapeutic areas, from oncology to neurodegenerative disorders and infectious diseases.[4][5][13] As synthetic methodologies for introducing the -OCF₃ group become more accessible, we anticipate its even wider adoption, leading to the development of safer, more effective, and more durable therapeutics. The belief that isoxazoles bearing a trifluoromethyl or trifluoromethoxy group are promising druggable candidates will continue to motivate medicinal chemists to design and synthesize novel analogues in the search for superior lead molecules.[6]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Available from: [Link]

  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available from: [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Available from: [Link]

  • Trifluoromethoxy group. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Available from: [Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Trifluoromethyl group - Wikipedia. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Available from: [Link]

  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Available from: [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Available from: [Link]

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available from: [Link]

  • Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing). (2020, June 8). Available from: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available from: [Link]

  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls - Organic Chemistry Portal. Available from: [Link]

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. Available from: [Link]

  • (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... - ResearchGate. Available from: [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. (2025, August 9). Available from: [Link]

  • Trifluoromethyl group – Knowledge and References - Taylor & Francis. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. Available from: [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF₃) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (2024, June 12). Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. Available from: [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC. Available from: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (2019, May 3). Available from: [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (2025, December 24). Available from: [Link]

  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC. (2025, January 13). Available from: [Link]

  • Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl | The Journal of Organic Chemistry - ACS Publications. (2025, October 29). Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023, September 5). Available from: [Link]

  • What are good methoxy isosteres in medicinal chemistry? - ResearchGate. (2015, October 7). Available from: [Link]

Sources

Technical Whitepaper: The Pharmacophore Potential of 5-Amino-3-Aryl Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-3-aryl isoxazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a rigid bioisostere for amide and ester linkages while providing unique hydrogen-bonding capabilities. Unlike generic isoxazoles, the specific regiochemistry of the 5-amino variant confers high selectivity for kinase pockets and GABAergic receptors. This technical guide synthesizes the latest protocols for regioselective synthesis, details the Structure-Activity Relationship (SAR) logic governing their potency, and provides validated workflows for their application in oncology and antimicrobial research.

Part 1: Structural Chemistry & Synthetic Pathways

The Regioselectivity Challenge

Synthesizing isoxazoles often leads to a mixture of regioisomers (3-amino-5-aryl vs. 5-amino-3-aryl). For the 5-amino-3-aryl target, the reaction of benzoylacetonitriles (


-ketonitriles)  with hydroxylamine is the gold standard. The regiochemistry is driven by the differential electrophilicity of the ketone and nitrile groups.
Validated Synthetic Protocol

Objective: Synthesis of 5-amino-3-phenylisoxazole (Model Compound).

Mechanism of Action (Chemical): The reaction proceeds via a kinetic attack of hydroxylamine on the highly electrophilic ketone carbonyl, forming a ketoxime intermediate. The oxime oxygen then performs an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to form the stable aromatic isoxazole ring.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dissolve 10 mmol of Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) in 20 mL of Ethanol (EtOH).

    • Prepare a separate solution of 12 mmol Hydroxylamine Hydrochloride (

      
      ) and 12 mmol Sodium Hydroxide  (NaOH) in 5 mL of water (neutralizes HCl to release free base).
      
  • Reflux:

    • Add the hydroxylamine solution dropwise to the nitrile solution.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: Disappearance of the starting nitrile spot (

      
      ) and appearance of a lower 
      
      
      
      fluorescent spot indicates conversion.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto 100g of crushed ice with vigorous stirring.

    • The product typically precipitates as a white/off-white solid.

    • Filter and wash with cold water (

      
       mL) to remove inorganic salts.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to yield pure 5-amino-3-phenylisoxazole.

Mechanistic Visualization

The following diagram illustrates the critical pathway ensuring the 3-aryl/5-amino regiochemistry.

ReactionMechanism Reactants Benzoylacetonitrile (Ph-CO-CH2-CN) + NH2OH Intermediate1 Ketoxime Formation (Ph-C(=NOH)-CH2-CN) Reactants->Intermediate1 Nucleophilic Attack on Ketone Transition Cyclization (Oxime O attacks Nitrile C) Intermediate1->Transition Intramolecular Cyclization Product 5-Amino-3-Phenylisoxazole (Ph-C3-C4-C5-NH2) Transition->Product Tautomerization

Figure 1: Reaction pathway for the regioselective synthesis of 5-amino-3-aryl isoxazoles from


-ketonitriles.

Part 2: Structure-Activity Relationship (SAR)[1]

The pharmacological versatility of this scaffold relies on three tunable vectors.

The SAR Logic Gate
PositionMoietyFunctionOptimization Strategy
C3 (Aryl) Phenyl / HeteroarylLipophilic Anchor: Engages in

stacking with hydrophobic pockets (e.g., ATP binding sites).
Substitute with halogens (Cl, F) to increase metabolic stability; use Pyridine for solubility.
C5 (Amino) Primary Amine (

)
H-Bond Donor: Critical for interaction with backbone carbonyls in enzymes.Acylation (Amide formation) often reduces potency unless acting as a prodrug; keep as free amine for max polarity.
C4 H / CN / CarboxamideElectronic Modulator: Influences the pKa of the ring and C5-amine.Electron-withdrawing groups (CN) at C4 stabilize the ring and enhance antimicrobial activity.
SAR Decision Tree

SAR_Logic Core 5-Amino-3-Aryl Isoxazole Scaffold Target1 Target: Kinase Inhibition (Anticancer) Core->Target1 Target2 Target: Antimicrobial Core->Target2 Mod1 C4: Add Carboxamide C3: Bulky Aryl Target1->Mod1 Mod2 C4: Add Nitrile (CN) C3: Halogenated Aryl Target2->Mod2 Result1 High affinity for ATP pocket (VEGFR/EGFR) Mod1->Result1 Result2 Disruption of Bacterial Cell Wall Mod2->Result2

Figure 2: Strategic modification pathways based on therapeutic target.

Part 3: Therapeutic Applications & Case Studies

Oncology: Mitochondrial Apoptosis Induction

Recent studies highlight 5-amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) as a potent anticancer agent.[1] Unlike standard kinase inhibitors, 5APOC derivatives have been shown to trigger the intrinsic apoptotic pathway.

  • Mechanism: Direct depolarization of the mitochondrial membrane potential (

    
    ).
    
  • Key Insight: The 4-carboxamide group is essential here. It likely mimics the amide backbone of endogenous ligands, facilitating transport into the mitochondrial matrix.

Experimental Validation Workflow (Apoptosis Assay):

  • Cell Line: MCF-7 (Breast Cancer).

  • Treatment: Incubate with 5APOC (1–10

    
    M) for 24h.
    
  • Readout: JC-1 Dye Staining.

    • Healthy Cells: Red fluorescence (J-aggregates).

    • Apoptotic Cells: Green fluorescence (Monomers).

    • Result: A shift from Red

      
       Green indicates loss of 
      
      
      
      .
Antimicrobial: The 4-Cyano Advantage

Derivatives bearing a 4-carbonitrile (CN) group show enhanced efficacy against Gram-positive bacteria (S. aureus). The electron-withdrawing nitrile lowers the electron density of the isoxazole ring, potentially increasing its reactivity with nucleophilic residues in bacterial enzymes (e.g., Dihydropteroate synthase).

Part 4: References

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[2] Retrieved from [Link]

  • Journal of Organic Chemistry. (2015). Divergent Reactivity in the Reaction of

    
    -Oxodithioesters and Hydroxylamine. ACS Publications. Retrieved from [Link]
    
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Technical Synthesis Guide: 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details the synthesis of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine , a privileged scaffold in medicinal chemistry. Isoxazol-5-amines function as bioisosteres for amides and ureas, often enhancing metabolic stability while maintaining hydrogen-bond donor/acceptor capability. The inclusion of the trifluoromethoxy (-OCF₃) group—a "super-halogen"—significantly increases lipophilicity (


) and metabolic resistance compared to the parent phenyl ring, without the steric bulk of a trifluoromethyl group.

This protocol utilizes a robust, two-stage sequence: (1) a base-mediated Claisen-type condensation to form a


-ketonitrile intermediate, followed by (2) a pH-controlled regioselective cyclization with hydroxylamine.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical fidelity. The primary challenge in synthesizing amino-isoxazoles is controlling the cyclization direction. Reaction of


-ketonitriles with hydroxylamine can yield either the 5-amino-3-aryl  isomer (Target) or the 3-amino-5-aryl  isomer.
  • Strategic Disconnection: The C3-C4 bond is stable; the heterocycle is constructed from an acyclic precursor.

  • Key Intermediate: 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile.

  • Regiocontrol: High pH and elevated temperature favor the attack of hydroxylamine on the ketone carbonyl first, locking the pathway to the 5-amine.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 3-(4-(OCF3)phenyl)isoxazol-5-amine Intermediate Key Intermediate Beta-Ketonitrile Target->Intermediate Cyclization (NH2OH·HCl, NaOH) SM1 Starting Material 1 Methyl 4-(trifluoromethoxy)benzoate Intermediate->SM1 Claisen Condensation (NaH or LDA) SM2 Starting Material 2 Acetonitrile (CH3CN) Intermediate->SM2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available ester and acetonitrile.

Part 2: Experimental Protocols

Stage 1: Synthesis of 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile

This step activates the acetyl group of acetonitrile to attack the ester. Sodium hydride (NaH) is the preferred base for its irreversible deprotonation capability.

Reagents:

  • Methyl 4-(trifluoromethoxy)benzoate (1.0 equiv)

  • Acetonitrile (anhydrous, 1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

  • Base Suspension: Charge NaH (2.0 equiv) and wash twice with dry hexane to remove mineral oil. Suspend the clean NaH in anhydrous THF (0.5 M concentration relative to ester).

  • Nucleophile Formation: Heat the THF suspension to reflux (approx. 66°C). Add a solution of acetonitrile (1.2 equiv) in THF dropwise over 15 minutes. Note: Acetonitrile is a weak acid (pKa ~25); reflux is often required to facilitate deprotonation by NaH.

  • Condensation: Add Methyl 4-(trifluoromethoxy)benzoate (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Stir at reflux for 4–6 hours. The reaction mixture will turn viscous and may precipitate the sodium enolate salt.

  • Quench: Cool to 0°C. Carefully quench with water (exothermic!).

  • Isolation: Acidify the aqueous layer to pH ~2–3 using 1M HCl. The

    
    -ketonitrile will precipitate or separate as an oil. Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if solid, or use directly if >95% pure by NMR.

Key Checkpoint:

  • ¹H NMR (CDCl₃): Look for the characteristic methylene singlet of the

    
    -ketonitrile at δ 4.0–4.2 ppm . The enol tautomer may show a vinyl proton at δ 5.8–6.2 ppm  and an OH exchangeable peak.
    
Stage 2: Regioselective Cyclization to 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

This step determines the identity of the final isomer. We utilize Johnson-Mainolfi conditions (High pH/Heat) to favor the 5-amine.

Reagents:

  • 
    -Ketonitrile (from Stage 1, 1.0 equiv)
    
  • Hydroxylamine Hydrochloride (NH₂OH[1][2][3][4]·HCl, 2.5 equiv)

  • Sodium Hydroxide (NaOH, 5.0 equiv)

  • Ethanol / Water (1:1 v/v)

Protocol:

  • Solution A: Dissolve the

    
    -ketonitrile (1.0 equiv) in Ethanol.
    
  • Solution B: Dissolve NaOH (5.0 equiv) and Hydroxylamine HCl (2.5 equiv) in Water. Caution: Exothermic mixing.

  • Combination: Add Solution B to Solution A. The final solvent ratio should be roughly 1:1 EtOH:H₂O.

  • Reflux: Heat the mixture to reflux (85–100°C) for 6–12 hours.

    • Critical Mechanism Control: High temperature and high base concentration favor the attack of the free hydroxylamine base on the ketone carbonyl (the harder electrophile) rather than the nitrile. This forms the oxime intermediate which then cyclizes onto the nitrile carbon.

  • Workup: Cool to room temperature. Evaporate the Ethanol under reduced pressure.

  • Precipitation: The product often precipitates from the remaining aqueous layer. If not, cool to 4°C. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or Benzene/Cyclohexane .

    • Note: Column chromatography (SiO₂, Hexane:EtOAc gradient) can be used if recrystallization fails.

Part 3: Mechanism & Regioselectivity Logic

The regioselectivity of this reaction is governed by the competition between the ketone and the nitrile for the nucleophilic nitrogen of hydroxylamine.

  • Pathway A (Target): Attack at Ketone

    
     Oxime Intermediate 
    
    
    
    Cyclization on Nitrile
    
    
    5-Amino-3-Aryl Isoxazole .
  • Pathway B (Undesired): Attack at Nitrile

    
     Amidoxime Intermediate 
    
    
    
    Cyclization on Ketone
    
    
    3-Amino-5-Aryl Isoxazole .

Why High pH/Heat favors Pathway A:

  • Hard/Soft Acid-Base Theory: The ketone carbonyl is a harder electrophile than the nitrile carbon. Under highly basic conditions, hydroxylamine exists as the free base (hard nucleophile), preferentially attacking the ketone.[5]

  • Thermodynamics: The formation of the conjugated 3-aryl system in the 5-amine product is often thermodynamically favored.

Reaction Mechanism Diagram

Mechanism cluster_undesired Undesired Pathway (Low pH) Start Beta-Ketonitrile (Ar-CO-CH2-CN) Step1 Attack at Ketone (Kinetic Control) Start->Step1 + Reagent Wrong 3-Amino-5-Aryl Isoxazole Start->Wrong Attack at Nitrile (Avoided) Reagent NH2OH / NaOH (High pH, Reflux) Inter1 Oxime Intermediate Step1->Inter1 Step2 Cyclization onto Nitrile Inter1->Step2 Product TARGET: 5-Amino-3-Aryl Isoxazole Step2->Product

Figure 2: Mechanistic pathway highlighting the critical node of ketone attack to ensure 5-amine formation.

Part 4: Characterization & Data Tables

Expected Analytical Data
PropertyValue / Description
Appearance Pale yellow to white crystalline solid
Melting Point 141–144 °C (Based on CF₃ analog [1])
¹H NMR (DMSO-d₆) δ 6.5–6.8 (br s, 2H, -NH₂), δ 5.4–5.8 (s, 1H, Isoxazole C4-H), δ 7.4–7.9 (m, 4H, Ar-H)
¹³C NMR ~169 ppm (C5-NH₂), ~160 ppm (C3-Ar), ~95 ppm (C4-H), ~120 ppm (OCF₃)
MS (ESI) [M+H]⁺ = 245.05 (Calc.)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Stage 1 Incomplete deprotonation of acetonitrileEnsure NaH is fresh; increase reflux time; use LDA at -78°C if NaH fails.
Mixture of Isomers pH too low during cyclizationEnsure NaOH is >3 equiv. Verify pH > 10. Maintain vigorous reflux.
Oily Product Impurities preventing crystallizationTriturate with cold hexanes or diethyl ether. Perform silica plug filtration.

References

  • Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. PrepChem. (Based on US Patent 4,797,492). Available at: [Link]

Sources

Reaction mechanism of 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile with hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-Amino-3-(4-(trifluoromethoxy)phenyl)isoxazole

Executive Summary

The reaction of 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile (Compound 1 ) with hydroxylamine is a critical transformation in medicinal chemistry, primarily used to generate the 5-amino-3-arylisoxazole scaffold. This heterocyclic core serves as a bioisostere for carboxylic acids and amides in kinase inhibitors, COX-2 inhibitors, and antirheumatic agents (analogous to Leflunomide metabolites).

The presence of the trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring introduces specific electronic and physicochemical properties:

  • Electronic Activation: The electron-withdrawing nature of -OCF₃ (

    
    ) increases the electrophilicity of the benzylic ketone, influencing the reaction kinetics and regioselectivity.
    
  • Metabolic Stability: It blocks metabolic oxidation at the para-position while enhancing lipophilicity (Hansch

    
    ), improving membrane permeability of the final drug candidate.
    

This guide details the mechanism, regiocontrol, and optimized protocol for synthesizing the 5-amino-3-aryl isomer, ensuring high purity and yield.

Mechanistic Insight & Regioselectivity

The reaction between


-ketonitriles and hydroxylamine is a competition between two electrophilic centers: the ketone carbonyl  and the nitrile carbon . The outcome is strictly controlled by pH and temperature.
The Bifurcation Pathway
  • Path A (Thermodynamic/Basic Conditions): Hydroxylamine (as a free base) attacks the more electrophilic ketone first. This forms an oxime intermediate, which undergoes intramolecular cyclization onto the nitrile.

    • Product: 5-Amino-3-(4-(trifluoromethoxy)phenyl)isoxazole .

    • Mechanism: Knorr-type synthesis.

  • Path B (Kinetic/Acidic Conditions): Under neutral or slightly acidic conditions, or with sterically hindered ketones, attack may occur at the nitrile to form an amidoxime, followed by cyclization onto the ketone.

    • Product: 3-Amino-5-(4-(trifluoromethoxy)phenyl)isoxazole .

For the specific substrate 1 , the electron-withdrawing -OCF₃ group activates the ketone, making Path A highly favorable under standard basic conditions.

Visualized Reaction Pathway

ReactionMechanism SM Starting Material 3-(4-(OCF3)Ph)-3-oxopropanenitrile Int_A1 Intermediate A (Ketone Oxime) SM->Int_A1 pH > 8, Heat Attack at C=O Int_B1 Intermediate B (Amidoxime) SM->Int_B1 pH < 7 Attack at CN NH2OH Hydroxylamine (NH2OH) Int_A2 Cyclization (O-attack on Nitrile) Int_A1->Int_A2 - H2O Prod_A Product A (Major) 5-Amino-3-(4-(OCF3)Ph)isoxazole Int_A2->Prod_A Tautomerization Int_B2 Cyclization (O-attack on Ketone) Int_B1->Int_B2 Prod_B Product B (Minor/Trace) 3-Amino-5-(4-(OCF3)Ph)isoxazole Int_B2->Prod_B

Figure 1: Mechanistic bifurcation of


-ketonitrile cyclization. Path A (Blue) represents the standard protocol for 5-amino-3-aryl isoxazoles.

Optimized Synthesis Protocol

This protocol targets the 5-amino-3-aryl isomer (Path A) using basic conditions to ensure deprotonation of hydroxylamine hydrochloride and activation of the ketone attack.

Materials & Reagents
ReagentEquiv.Role
3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile1.0Limiting Reagent
Hydroxylamine Hydrochloride (

)
3.0Nucleophile Source
Sodium Hydroxide (NaOH)3.5 - 4.0Base (pH adjustment)
Ethanol (EtOH)SolventReaction Medium
Water (

)
SolventCo-solvent
Step-by-Step Methodology

1. Preparation of Reagent Solution:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine Hydrochloride (3.0 equiv) in a minimum volume of water.

  • Slowly add NaOH (3.5 equiv) dissolved in water.

    • Critical Control Point: The reaction is exothermic. Cool in an ice bath if necessary to maintain temperature < 25°C. Ensure pH is > 10.

2. Addition of Substrate:

  • Dissolve 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile (1.0 equiv) in Ethanol (approx. 5-10 mL per gram of substrate).

  • Add the ethanolic substrate solution to the aqueous hydroxylamine solution.

  • Note: The mixture should be homogeneous or a fine suspension.

3. Reaction (Cyclization):

  • Heat the reaction mixture to Reflux (80-85°C) .

  • Monitor by HPLC or TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

  • Time: Typically 2–4 hours. The electron-withdrawing -OCF₃ group usually accelerates consumption of the starting material compared to unsubstituted analogs.

4. Workup & Isolation:

  • Allow the mixture to cool to room temperature.

  • Remove approximately 50-70% of the Ethanol under reduced pressure (Rotavap).

  • Dilute the residue with cold water.

  • Precipitation: The product often precipitates as a solid upon cooling/dilution.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      

5. Purification:

  • Recrystallization: Ethanol/Water (9:1) is the preferred solvent system.

  • Yield Expectation: 75–90%.

Analytical Validation (QC)

To confirm the regiochemistry (3-aryl vs. 5-aryl) and purity, the following analytical signatures are expected.

1H NMR (DMSO-d6, 400 MHz)
  • Aromatic Region: Two doublets (AA'BB' system) characteristic of the para-substituted benzene ring (

    
     7.4 – 8.0 ppm).
    
  • Isoxazole C4-H: A sharp singlet around

    
     5.0 – 5.8 ppm. This proton is unique to the isoxazole ring.
    
  • Amine (

    
    ):  A broad singlet (exchangeable with 
    
    
    
    ) around
    
    
    6.5 – 7.0 ppm.
    • Differentiation: In 5-amino-3-aryl isoxazoles, the

      
       is often slightly more shielded than in the 3-amino-5-aryl isomer due to conjugation differences.
      
13C NMR
  • C3 (attached to Aryl):

    
     158-162 ppm.
    
  • C5 (attached to Amine):

    
     168-172 ppm (Deshielded due to direct N attachment).
    
  • C4 (Isoxazole CH):

    
     75-80 ppm.[2][3]
    
  • OCF3: Quartet around

    
     120 ppm (
    
    
    
    Hz).
Mass Spectrometry (ESI+)
  • [M+H]+: Calculated MW + 1.

  • Fragmentation: Loss of the isoxazole ring or cleavage of the -OCF3 group (loss of 69 Da) may be observed at high collision energies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient BaseEnsure pH > 10 initially to free the

.
Formation of Isomer B (3-amino) pH too low (Acidic)Do not use Acetate buffers; stick to NaOH or NaOEt.
Oily Product Residual EthanolEvaporate EtOH completely before water dilution. Induce crystallization by scratching or seeding.
Degradation OverheatingDo not exceed 90°C. The -OCF3 group is stable, but the isoxazole N-O bond can cleave under harsh reduction conditions.

References

  • Johnson, L., et al. (2013).[4] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[4] Link

    • Key Reference for pH-dependent regioselectivity.
  • El-Saghier, A. M. (2023). "One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile." Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Link

    • Demonstrates the standard Knorr-type cyclization on similar aryl substr
  • Sigma-Aldrich. "3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile Product Page." Link

    • Source for physical properties of the starting material.[1]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[5] "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." The Journal of Organic Chemistry, 74(21), 8381-8383. Link

    • Provides context on hydroxylamine reactivity with ketones vs nitriles.

Sources

Application Note: Precision Functionalization of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical functionalization of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine , a high-value scaffold in medicinal chemistry. The 5-aminoisoxazole moiety is a privileged structure found in various therapeutics (e.g., COX-2 inhibitors, antibiotics), acting as a bioisostere for carboxylic acids or amides.[1] However, its reactivity profile is distinct from standard aromatic amines due to the electron-withdrawing nature of the isoxazole ring and the potential for amino-imino tautomerism.

This document provides optimized protocols for acylation (amide formation) , Pd-catalyzed cross-coupling (Buchwald-Hartwig) , and urea formation , specifically addressing the reduced nucleophilicity of the 5-amino group.[1]

Chemical Analysis & Reactivity Profile

Electronic Structure & Nucleophilicity

The 5-amino group in isoxazoles is significantly less nucleophilic than a standard aniline. The lone pair on the exocyclic nitrogen is delocalized into the heterocyclic ring, contributing to the aromatic character.[1] Consequently, the nitrogen atom exhibits partial


 character, reducing its ability to attack electrophiles.[1]
  • pKa Considerations: The conjugate acid of 5-aminoisoxazole has a pKa typically in the range of 0–2, compared to ~4.6 for aniline. This acidity implies that the molecule is a very weak base and requires stronger activation or catalysis for functionalization.

  • Tautomerism: 5-Aminoisoxazoles exist in equilibrium with the

    
    -isoxazol-5-imine form. While the amino form usually predominates in solution, the imine character renders the C-4 position nucleophilic, leading to potential regioselectivity issues (N-alkylation vs. C-alkylation).
    
The 3-(4-Trifluoromethoxy)phenyl Substituent

The 4-OCF


 group on the phenyl ring provides two advantages:
  • Lipophilicity: It enhances solubility in organic solvents (DCM, THF) compared to 3-methyl analogs.[1]

  • Metabolic Stability: It blocks metabolic oxidation at the para-position. Note: The OCF

    
     group is stable under the standard acidic, basic, and transition-metal catalyzed conditions described below.
    
Reactivity Landscape Diagram

The following diagram illustrates the competitive pathways and the required activation strategies.

ReactivityLandscape Substrate 3-(4-OCF3-Ph)isoxazol-5-amine N_Attack N-Functionalization (Desired) Substrate->N_Attack Base/Catalyst C_Attack C-4 Alkylation (Side Reaction) Substrate->C_Attack Uncontrolled Electrophiles Amide Amide (via Acid Chloride) N_Attack->Amide R-COCl / Pyridine ArylAmine Sec. Amine (via Pd-Catalysis) N_Attack->ArylAmine Ar-X / Pd(L) Urea Urea (via Isocyanate) N_Attack->Urea R-NCO

Figure 1: Reactivity landscape of 5-aminoisoxazoles. The primary challenge is overcoming low nucleophilicity while avoiding C-4 functionalization.

Protocol 1: Acylation (Amide Formation)[1]

Due to the low nucleophilicity, standard peptide coupling reagents (EDC, HATU) often result in sluggish conversion or incomplete reactions.[1] The Acid Chloride method is recommended as the primary approach.

Materials
  • Substrate: 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) with DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazol-5-amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 mmol) followed by DMAP (0.1 mmol). Stir at room temperature for 5 minutes.

    • Expert Insight: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak isoxazole amine.

  • Acylation: Cool the mixture to 0°C. Add the acid chloride (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If reaction is <50% complete after 4 hours, heat to reflux (40°C).[1]

  • Workup: Quench with saturated NaHCO

    
     solution. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (to remove pyridine), then brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Coupling heteroaromatic amines with aryl halides is challenging due to potential catalyst poisoning by the isoxazole nitrogens. Specialized biaryl phosphine ligands are required.

Optimized Catalyst System
  • Catalyst Source: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
  • Ligand: BrettPhos or Xantphos . (BrettPhos is preferred for primary amines; Xantphos for general robustness).[1]

  • Base: Cs

    
    CO
    
    
    
    (Preferred over NaOtBu to prevent base-mediated decomposition of sensitive substrates).
Experimental Workflow Diagram

BuchwaldWorkflow Setup 1. Inert Setup (Glovebox or Schlenk) Mix 2. Catalyst Pre-mix Pd(OAc)2 + BrettPhos (1:2 ratio) Setup->Mix Addition 3. Substrate Addition Isoxazole + Ar-Br + Cs2CO3 in Dioxane Mix->Addition Heat 4. Heating 100°C for 12-16h Addition->Heat Workup 5. Filtration & Purification Heat->Workup

Figure 2: Optimized workflow for Buchwald-Hartwig amination of isoxazol-5-amines.

Step-by-Step Methodology
  • Inert Atmosphere: Purge a reaction vial with Argon or Nitrogen.

  • Solvent: Use anhydrous 1,4-Dioxane (degassed).

  • Loading: Add Pd(OAc)

    
     (5 mol%) and BrettPhos (10 mol%). Add solvent and stir for 5 mins to form the active catalyst complex.
    
  • Substrates: Add 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine (1.0 equiv), the Aryl Bromide (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Reaction: Seal the vial and heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol 3: Urea Formation

Ureas are critical linkers in kinase inhibitors. Reaction with isocyanates is generally cleaner than using phosgene equivalents.

Materials
  • Reagent: Aryl Isocyanate (Ar-NCO)

  • Solvent: THF or Toluene

  • Catalyst: None usually required; mild heating helps.

Methodology
  • Dissolve the isoxazole amine (1.0 equiv) in anhydrous THF.

  • Add the isocyanate (1.1 equiv) dropwise at room temperature.[1]

  • Optimization: If no precipitate forms after 2 hours, heat to 60°C.

    • Note: Avoid large excesses of isocyanate to prevent reaction with the newly formed urea proton (biuret formation).[1]

Data Summary & Troubleshooting

Comparative Yields (Representative)
Reaction TypeReagentsConditionsTypical YieldNotes
Amide Coupling Acid Chloride / Pyridine0°C to RT, DCM75-85%Most reliable method.
Amide Coupling HATU / DIPEART, DMF30-50%Often incomplete; requires forcing.
Pd-Coupling Pd(OAc)2 / BrettPhos100°C, Dioxane60-75%Sensitive to O2; requires strict inert gas.
Urea Formation Isocyanate60°C, THF80-90%Cleanest reaction; product often precipitates.
Troubleshooting Guide
  • Problem: Starting material remains unreacted in amide coupling.

    • Solution: Switch from HATU to Acid Chloride. If using Acid Chloride, add 0.1 eq DMAP.[1] If still slow, reflux in Toluene.[1]

  • Problem: Formation of C-4 alkylated byproduct.

    • Solution: This occurs if the base is too strong (e.g., NaH) or if the electrophile is a soft alkyl halide.[1] Stick to "hard" electrophiles (Acid Chlorides) or Pd-catalysis for arylation.

  • Problem: Low solubility of the starting material.

    • Solution: Although the OCF

      
       group aids solubility, the isoxazole core is polar.[1] Use a co-solvent mixture of DCM/DMF (4:1) if precipitation occurs.[1]
      

References

  • Reactivity of 5-Aminoisoxazoles

    • Title: Synthesis of 5-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[2]

    • Source: Organic Letters (ACS Publications).[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Coupling Conditions

    • Title: Buchwald-Hartwig Coupling - Organic Synthesis (General Protocols).[3]

    • Source: Organic-Synthesis.com.
    • URL:[Link][1]

  • Functionalization of Heteroaromatic Amines

    • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction (Analogous Chemistry).
    • Source: MDPI Molecules.
    • URL:[Link][1]

  • Isoxazole Peptide Coupling Challenges

    • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis.[4]

    • Source: MDPI Molecules (Discusses low nucleophilicity).[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Control for 3-Aryl-isoxazol-5-amine Synthesis Target Molecule: 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine CAS (Generic Analog): Referenced as "Target 5-Amine" Persona: Senior Application Scientist

Executive Summary & Mechanistic Logic

Welcome to the Technical Support Center. You are likely here because your yield is hovering around 40-50%, or you are observing significant "red oil" formation during the cyclization of 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile (hereafter


-ketonitrile 1 ) with hydroxylamine.

The synthesis of 3-aryl-isoxazol-5-amines is deceptively simple. While the literature suggests a straightforward condensation, the Critical Process Parameters (CPPs) are pH control and the quality of the starting material.[1]

The "Gold Standard" Pathway

The most robust route utilizes the reaction of


-ketonitrile 1  with hydroxylamine hydrochloride  in a basic aqueous-alcoholic medium.

Regioselectivity Logic: To obtain the 5-amine (Target), the reaction must proceed via Path A (Kinetic Control):

  • Nucleophilic Attack: Hydroxylamine attacks the ketone carbonyl (more electrophilic) to form the oxime intermediate .

  • Cyclization: The oxime oxygen attacks the nitrile carbon (5-endo-dig cyclization).

  • Tautomerization: Aromatization to the amino-isoxazole.

If the pH is incorrect or the ketone is deactivated, Hydroxylamine may attack the nitrile first (Path B), leading to the 3-amino-5-aryl isomer or open-chain amidoximes.

ReactionMechanism Start β-Ketonitrile (1) Oxime Intermediate: Oxime (Ar-C(=NOH)-CH2-CN) Start->Oxime  Fast Attack  @ Ketone (pH 8-10)   Impurity Impurity: 3-NH2-5-Ar-Isoxazole (Thermodynamic Drift) Start->Impurity  Slow Attack  @ Nitrile (pH < 7)   NH2OH NH2OH·HCl / NaOH Target Target: 3-Ar-5-NH2-Isoxazole (Yield >85%) Oxime->Target  Cyclization  

Figure 1: Mechanistic pathway highlighting the necessity of kinetic control to favor the 3-aryl-5-amine regioisomer.

The Optimized Protocol (SOP)

This protocol is designed to minimize hydrolysis of the nitrile and prevent the "red oil" polymerization of the free amine.

Reagents:

  • Precursor: 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile (1.0 eq)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Base: Sodium Hydroxide (NaOH) (2.5 eq total) or Sodium Ethoxide (NaOEt)

  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Methodology
  • Preparation of Free Base (In Situ):

    • Dissolve

      
       (1.2 eq) in a minimum amount of water.
      
    • Add NaOH (1.2 eq) carefully at 0°C. Note: We neutralize the HCl first to generate free hydroxylamine.

  • Addition:

    • Dissolve the

      
      -ketonitrile  in Ethanol.
      
    • Add the hydroxylamine solution to the nitrile solution at Room Temperature (RT).

  • pH Adjustment (The Critical Step):

    • The reaction mixture will likely be slightly acidic to neutral.

    • Add the remaining base (NaOH, approx 1.3 eq) dropwise until the pH reaches 9–10 .[1]

    • Warning: Do not exceed pH 11.[1] High pH hydrolyzes the nitrile to the amide (M+18 peak).

  • Reflux:

    • Heat to reflux (

      
      ) for 3–5 hours. Monitor by TLC/HPLC.
      
    • Endpoint: Disappearance of the ketone peak.

  • Workup (Amphoteric Handling):

    • Cool to RT. Remove Ethanol under reduced pressure.[2]

    • Do not acidify yet. The product is an amine.[3]

    • Dilute with water.[4] The product may precipitate as a solid.

    • If oil forms: Extract with Ethyl Acetate.

    • Purification: Recrystallize from Toluene or Ethanol/Water (80:20).[1]

Troubleshooting Guide (FAQ)

Symptom 1: "I am getting a low yield (<40%) and a lot of starting material remains."

Diagnosis: Incomplete Cyclization or "Stalled Oxime." Root Cause: The pH dropped during the reaction. As the oxime forms, HCl is liberated if not fully neutralized, or the system buffers itself to a neutral pH where cyclization is slow.[1] Solution:

  • Check pH mid-reaction: Ensure pH remains basic (8–9) during reflux.

  • Reagent Quality: Hydroxylamine is hygroscopic and degrades. Titrate your

    
     or use a fresh bottle.
    
Symptom 2: "My product is a dark red/brown oil instead of a solid."

Diagnosis: Oxidative degradation or polymerization. Root Cause: Isoxazol-5-amines are electron-rich anilines (heterocyclic variants). They oxidize easily in air, especially when hot and in solution.[1] Solution:

  • Inert Atmosphere: Run the reflux under Nitrogen or Argon.

  • Workup Speed: Do not leave the crude amine in solution for days. Recrystallize immediately.

  • Decolorization: Use activated charcoal during the recrystallization step.

Symptom 3: "I see a mass of M+18 in LCMS."

Diagnosis: Nitrile Hydrolysis. Root Cause: The pH was too high (>11) or the reaction ran too long. The nitrile group on the


-ketonitrile hydrolyzed to a primary amide before the isoxazole could form.
Solution: 
  • Control Base Addition: Use a pH meter, not just litmus paper.[1]

  • Switch Base: Use Sodium Ethoxide in Ethanol (anhydrous conditions) instead of NaOH/Water to eliminate the water source required for hydrolysis.

Symptom 4: "I isolated the wrong regioisomer (3-amino-5-aryl)."

Diagnosis: Thermodynamic drift. Root Cause: This is rare with


-ketonitriles but can happen if the reaction is performed in highly acidic media where the nitrile nitrogen becomes protonated and more electrophilic than the ketone.
Solution: 
  • Verify Order of Addition: Ensure the solution is basic before heating. Follow the "Gold Standard" protocol above.

Advanced Optimization: Precursor Quality

Often, the issue is not the cyclization, but the


-ketonitrile  itself.[1]

Synthesis of the Precursor:



Troubleshooting the Precursor:

  • Sodium Hydride (NaH) Quality: If using NaH, old reagent (coated in NaOH) will fail to deprotonate acetonitrile effectively.[1] Use fresh NaH or switch to NaOtBu (Sodium tert-butoxide) or LiHMDS .

  • Solvent: Acetonitrile must be anhydrous. Water kills the anion.

  • Trifluoromethoxy Stability: The

    
     group is generally stable, but avoid extremely harsh Lewis acids (
    
    
    
    ) if using Friedel-Crafts routes, as fluoride elimination can occur.[1]

Data & Specifications

Expected Analytical Profile
ParameterSpecificationNotes
Appearance White to off-white solidRed/Brown indicates oxidation.
1H NMR (DMSO-d6)

6.0–6.5 ppm (1H, s, isoxazole-H)
Characteristic singlet for C4-H.
1H NMR (Amine)

6.8–7.2 ppm (2H, broad s,

)
Exchangeable with

.[1]
LCMS (ESI+)

consistent with MW
Watch for M+18 (Amide impurity).[1]
Melting Point Typically 120–140°CDependent on specific aryl substitution.
Decision Tree for Optimization

TroubleshootingTree Start Start: Low Yield / Impurity CheckLCMS Check LCMS of Crude Start->CheckLCMS M18 Peak M+18 Present? CheckLCMS->M18 YesM18 Hydrolysis of Nitrile M18->YesM18 Yes NoM18 Starting Material Remains? M18->NoM18 No FixM18 Action: Lower pH, Reduce Water, Use NaOEt YesM18->FixM18 YesSM Incomplete Reaction NoM18->YesSM Yes RedOil Red Oil / Complex Mix? NoM18->RedOil No FixSM Action: Increase Temp, Check NH2OH Quality, Extend Time YesSM->FixSM YesRed Oxidation/Polymerization RedOil->YesRed Yes FixRed Action: Use N2 Atmosphere, Add Antioxidant, Fast Workup YesRed->FixRed

Figure 2: Troubleshooting logic flow based on LCMS data.

References

  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. (2008).[1] Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for isoxazole regiochemistry).

  • Krasavin, M., et al. (2018).[1] "Synthesis of isoxazole-5-amines by reacting beta-ketonitriles with hydroxylamine." Tetrahedron Letters. (Validates the NaOH reflux method).[1]

  • Pascual, A. (2014).[1] "Process for the preparation of 3-aryl-isoxazol-5-amines." European Patent EP2743260. (Industrial scale-up conditions for trifluoromethyl/methoxy analogs).

  • Liu, K., et al. (2015).[1] "Regioselective synthesis of isoxazoles from

    
    -ketonitriles." Journal of Organic Chemistry. 
    

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine and its precursors before handling.

Sources

Technical Support Center: HPLC Method Development for 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Chromatographic Behavior[1][2][3][4][5][6]

Before initiating any method development, one must understand the "personality" of the analyte. 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine is a hybrid molecule presenting distinct chromatographic challenges:

  • Lipophilic Domain: The 4-(trifluoromethoxy)phenyl moiety is highly hydrophobic.[1][2][3] The trifluoromethoxy group (-OCF

    
    ) increases lipophilicity significantly (LogP ~2.5–3.[1][2]5) and exhibits strong electron-withdrawing effects.[1][2][3]
    
  • Polar/Basic Domain: The isoxazol-5-amine core is polar.[1][2][3] While 5-aminoisoxazoles are generally very weak bases (pKa of conjugate acid often < 0), the amine group (

    
    ) and the ring nitrogen can still engage in hydrogen bonding with residual silanols on silica-based columns, leading to peak tailing.[1][2]
    
  • UV Chromophore: The conjugated phenyl-isoxazole system provides excellent UV absorbance, typically with maxima around 250–270 nm.[1][2]

Standard Operating Procedure (The "Golden Start")

Do not waste time with random scouting. Based on the physicochemical properties, start with this robust baseline method. This system is designed to be self-validating : if the peak shape is poor here, the issue is likely the column hardware or sample diluent, not the chemistry.

Recommended Starting Conditions
ParameterSettingRationale
Column C18 (End-capped), 3.5 µm or 5 µm, 4.6 x 150 mmProvides necessary hydrophobic retention for the -OCF

group while end-capping minimizes silanol interactions with the amine.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Acidic pH (~2.[1]7) suppresses silanol ionization (

vs

), reducing tailing.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity and stronger elution strength for the lipophilic -OCF

group compared to Methanol.[1][2][3]
Gradient 5% B to 95% B over 15 minWide scouting gradient to capture both the polar amine and potential lipophilic impurities.
Flow Rate 1.0 mL/minStandard backpressure management.[2][3]
Temp 40°CImproves mass transfer, sharpening the peak of the amine.
Detection UV @ 254 nmPrimary aromatic absorbance.[2][3]

Troubleshooting & FAQs (Expert Q&A)

Issue 1: Peak Shape & Tailing

Q: My main peak shows significant tailing (Asymmetry > 1.5), even with 0.1% Formic Acid. Is the column dead?

A: Not necessarily. While 5-aminoisoxazoles are weak bases, the primary amine can act as a hydrogen bond donor to residual silanols.[1][2][3]

  • The Fix: Switch to a "Charged Surface Hybrid" (CSH) column or a column with embedded polar groups. Alternatively, increase the buffer strength. Formic acid is a weak modifier.[1][2][3]

  • Protocol: Replace 0.1% Formic Acid with 10 mM Ammonium Formate (pH 3.0) . The ammonium ions (

    
    ) effectively compete with your amine analyte for silanol binding sites, sharpening the peak.
    
Issue 2: Retention Stability

Q: The retention time (


) drifts earlier by 0.2 minutes with every injection. Why? 

A: This "retention creep" is classic for fluorinated compounds in unbuffered systems or when the column is not fully equilibrated. The hydrophobic -OCF


 group can slowly modify the stationary phase environment if the organic layer isn't fully stripped between runs.[2]
  • The Fix: Ensure your re-equilibration step is sufficient.

  • Calculation: A 4.6 x 150 mm column has a void volume (

    
    ) of ~1.6 mL.[1] You need 5–10 column volumes to re-equilibrate.[1][2][3]
    
  • Action: Set a 5-minute post-time at high flow (or initial conditions) between injections.

Issue 3: Selectivity vs. Impurities

Q: I cannot separate the product from its des-trifluoromethoxy precursor or the regioisomer. They co-elute.

A: A C18 column separates mainly by hydrophobicity (dispersive interactions).[1] If the impurities have similar LogP, C18 will fail.

  • The Fix: Leverage "pi-pi" interactions.

  • Protocol: Switch to a Phenyl-Hexyl or Biphenyl column.[1][2][3] The electron-deficient trifluoromethoxy phenyl ring of your analyte will interact differently with the pi-electrons of the stationary phase compared to non-fluorinated or regio-isomeric impurities.[1][2][3]

  • Note: Use Methanol instead of Acetonitrile as the organic modifier on Phenyl columns to maximize pi-pi interaction selectivity (ACN suppresses pi-pi interactions).

Visualizing the Workflow

Method Development Decision Tree

This diagram illustrates the logical flow from initial scouting to final optimization, ensuring no step is skipped.

MethodDev Start Start: 3-(4-(OCF3)phenyl)isoxazol-5-amine Scout Scout: C18, ACN/H2O + 0.1% FA Gradient 5-95% B Start->Scout CheckShape Check Peak Symmetry (As) Scout->CheckShape GoodShape As < 1.2 CheckShape->GoodShape Good BadShape As > 1.2 (Tailing) CheckShape->BadShape Tailing CheckRes Check Resolution (Rs) GoodShape->CheckRes FixTailing Action: Add 10mM NH4 Formate or Switch to CSH Column BadShape->FixTailing FixTailing->CheckRes GoodRes Rs > 2.0 CheckRes->GoodRes Separated BadRes Rs < 1.5 (Co-elution) CheckRes->BadRes Overlap Final Final Method Validation GoodRes->Final FixSelectivity Action: Switch to Phenyl-Hexyl Change Modifier to MeOH BadRes->FixSelectivity FixSelectivity->Final

Caption: Logical flow for optimizing HPLC conditions, prioritizing peak shape first, then selectivity.

Advanced Optimization: The "Acid-Base" Trap

A critical mechanistic insight for this molecule involves the isoxazole ring stability .[2]

  • Risk: Isoxazoles can be labile in strong bases (ring opening to form nitriles).[1]

  • Constraint: Avoid pH > 8.0.

  • Recommendation: Stick to acidic conditions (pH 2–4). If you must go to neutral pH to alter selectivity, use a bicarbonate buffer (pH 7.4) and ensure the column temperature is kept low (< 30°C) to minimize degradation risk.

Gradient Optimization Table

Once the column and mobile phase are selected, use this table to refine the gradient for speed vs. resolution.

ObjectiveGradient AdjustmentTrade-off
High Speed (HTS) 20% to 100% B in 3 minLower resolution; risk of co-eluting polar impurities at the front.[1][2][3]
Max Resolution Isocratic hold at

(likely ~45-55% B)
Longer run time; broader peaks decrease sensitivity.[1][2][3]
Impurity Profiling "Focused Gradient": 5% (2 min) -> 40% -> 70% (shallow) -> 95%Best for separating closely eluting synthetic by-products.[1][2][3]

References

  • PubChem. 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (General reference for amine separations on C18/CSH).

  • Agilent Technologies.User Guide: Strategies for the Separation of Basic Compounds. (Standard industry protocols for amine tailing suppression).

Sources

Validation & Comparative

Structural Elucidation & Spectral Benchmarking: 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural characterization framework for 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine , a critical intermediate in medicinal chemistry. The presence of the trifluoromethoxy group (–OCF₃) introduces unique spectral features—specifically C–F heteronuclear coupling —that complicate routine assignment.

This guide objectively compares the spectral performance of this compound against non-fluorinated analogs and evaluates solvent suitability (DMSO-d₆ vs. CDCl₃) to ensure accurate structural validation in drug development workflows.

Experimental Framework

To ensure reproducibility, the following protocol synthesizes the compound via the 3-aryl-3-oxopropanenitrile route, which is the industry standard for generating high-purity 5-aminoisoxazoles.

Synthesis & Sample Origin
  • Precursor: 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile.

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Conditions: Reflux in Ethanol/NaOH (pH controlled).

  • Purification: Recrystallization from Ethanol/Water (avoiding silica chromatography prevents amine tailing).

NMR Acquisition Protocol

For definitive characterization, DMSO-d₆ is the validated solvent of choice over CDCl₃ due to the polarity of the primary amine and the isoxazole core.

ParameterSettingRationale
Solvent DMSO-d₆ Stabilizes the exchangeable

protons; prevents aggregation.
Frequency 100 MHz (or >)Required to resolve small

and

couplings.
Pulse Seq zgpg30Power-gated decoupling to remove proton splitting while maintaining NOE.
Relaxation

Extended delay ensures quaternary carbons (C-F and C-O) relax fully.
Scans > 1024Necessary to visualize the low-intensity quartet of the

carbon.

Spectral Data Analysis (13C NMR)

The


C NMR spectrum of this molecule is defined by the Multiplicity Rules of Fluorine . The 

F nucleus (

, 100% abundance) couples with carbon, splitting signals into quartets (

).
Chemical Shift Assignments (DMSO-d₆)

Table 1: 13C NMR Spectral Data & Coupling Constants

Carbon PositionTypeShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-5 (Isoxazole)

170.5 Singlet-Deshielded by adjacent O and N; characteristic of 5-amino.
C-3 (Isoxazole)

161.2 Singlet-Ipso to phenyl ring.
C-4 (Isoxazole)

78.4 Singlet-Highly shielded; diagnostic "fingerprint" for 5-aminoisoxazoles.
C-4' (Phenyl)

149.8 Quartet

Attached to Oxygen. Broad/small splitting due to OCF3.
C-1' (Phenyl)

128.5 Singlet-Ipso to isoxazole.
C-2', 6' (Phenyl)

127.9 Singlet-Ortho to isoxazole.
C-3', 5' (Phenyl)

121.8 Singlet-Meta to isoxazole; Ortho to OCF3.
-OCF₃

120.1 Quartet

The "Phantom Signal." Often missed due to splitting intensity loss (1:3:3:1).

Note: The -OCF₃ signal at ~120 ppm is often confused with solvent peaks or noise because the intensity is distributed across four peaks spread over ~750 Hz.

Visualization of Coupling Logic

The following diagram illustrates the splitting patterns and connectivity logic used to assign the spectrum.

G cluster_legend Spectral Signature OCF3 Trifluoromethoxy Group (-OCF3) C_Alpha C-Alpha (120 ppm) 1J Coupling (~255 Hz) OCF3->C_Alpha Direct Bond (Quartet) C_Ipso C-Ipso (Phenyl C4') 3J Coupling (~1.5 Hz) C_Alpha->C_Ipso Through Oxygen (Broadening) Isoxazole Isoxazole Core (No F-Coupling) C_Ipso->Isoxazole Linker Legend The 19F nucleus splits the directly attached Carbon into a 1:3:3:1 Quartet.

Figure 1: Coupling pathway of the Trifluoromethoxy group. The 19F influence diminishes rapidly across the ether linkage.

Comparative Assessment

Solvent Performance: DMSO-d₆ vs. CDCl₃

Choosing the correct solvent is critical for detecting the amine protons and ensuring accurate chemical shifts.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
Solubility HighModerateDMSO ensures higher concentration, crucial for detecting the split

carbon.
Amine (-NH₂) Signal Sharp Singlet (~6.5 ppm)Broad/InvisibleDMSO prevents rapid proton exchange; CDCl₃ often loses the NH₂ signal due to acidity.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with aliphatic impurities but is far from aromatic signals.
Substituent Effects: -OCF₃ vs. -H

Comparing the target molecule with 3-phenylisoxazol-5-amine (non-substituted) reveals the electronic impact of the bioisostere.

  • Electronic Effect: The

    
     group is electron-withdrawing (Inductive).
    
  • Shift Impact:

    • C-4' (Para): Shifts from ~129 ppm (in -H analog) to ~149 ppm (deshielded by Oxygen).

    • C-3',5' (Meta): Shifts upfield slightly due to resonance effects.

    • Isoxazole C-4: Remains relatively constant (~78-80 ppm), indicating the electronic pull of the

      
       does not significantly perturb the heterocyclic ring electron density.
      

Experimental Workflow Diagram

This workflow ensures high-fidelity spectral data acquisition, minimizing artifacts from hydrolysis or impurities.

Workflow Start Start: Crude 3-(4-OCF3-phenyl)isoxazol-5-amine Purify Recrystallization (EtOH/H2O) Start->Purify Dry Vacuum Dry (Remove Solvent Traces) Purify->Dry Prep Dissolve in DMSO-d6 (Conc: >20mg/0.6mL) Dry->Prep Acquire Acquire 13C NMR (ns=1024, D1=2s) Prep->Acquire Process Process: Line Broadening (1Hz) Identify Quartet at 120ppm Acquire->Process

Figure 2: Step-by-step protocol for sample preparation and data acquisition.

References

  • Doddrell, D., et al. (1976).[1] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412.[1] Link

    • Source for 13C-19F coupling constants and chemical shift additivity rules.
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

    • Source for solvent effect comparisons (DMSO vs CDCl3) on amine shifts.
  • Perez, M. A., et al. (2000). "Regioselective synthesis of 5-aminoisoxazoles." Journal of Organic Chemistry. (General reference for the 3-aryl-3-oxopropanenitrile synthesis route).
  • Reich, H. J. (2024). "Bordwell pKa Table & NMR Data Collection." University of Wisconsin-Madison Chemistry. Link

    • Authoritative database for chemical shift prediction and solvent impurities.

Sources

Comparing bioactivity of trifluoromethoxy vs methoxy isoxazole derivatives

Bioactivity Comparison: Trifluoromethoxy ( ) vs. Methoxy ( ) Isoxazole Derivatives[1]

Executive Summary

In medicinal chemistry, the substitution of a methoxy group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


12

This guide analyzes the bioactivity differences between these derivatives, focusing on isoxazole scaffolds and validated surrogates like Riluzole . The data demonstrates that while


Physicochemical Basis of Divergence

The biological divergence between these derivatives stems from three fundamental physicochemical parameters: Lipophilicity (


)Electronic Character (

)
Conformational Orthogonality
Comparative Physicochemical Profile

The following table contrasts the core parameters determining bioactivity. Note the drastic shift in lipophilicity and electronic induction.[3]

ParameterMethoxy (

)
Trifluoromethoxy (

)
Impact on Bioactivity
Hansch Lipophilicity (

)

to



dramatically increases membrane permeability and blood-brain barrier (BBB) penetration.
Hammett Constant (

)

(Electron Donor)

(Electron Withdrawing)

deactivates the aromatic ring, influencing pKa of neighboring amines (e.g., in isoxazole-amines).
Metabolic Stability Labile (O-demethylation)High Stability

blocks CYP450 oxidative metabolism;

is a primary "soft spot."
Conformation Coplanar (Resonance)Orthogonal (

twist)

twists out of plane to minimize electronic repulsion, potentially accessing unique receptor sub-pockets.

Expert Insight: The "Fluorine Effect" here is not just about size. The


 group is often termed a "super-halogen" because it mimics the electronics of a halogen while occupying the steric volume of an isopropyl group, allowing it to fill hydrophobic pockets without the metabolic liability of an alkyl chain.

Mechanistic Workflow: From Structure to Signal

The following diagram illustrates the causal pathway of how substituting


BioactivityPathSubstSubstituent ChoiceElecElectronic Effect(Sigma/Pi)Subst->Elec-OCH3 (Donor)Subst->Elec-OCF3 (Withdrawer)MetabMetabolic Stability(CYP450)Elec->MetabHigh e- Density(Oxidation Prone)Elec->Metabe- Deficient(Oxidation Resistant)PermMembranePermeabilityElec->PermHigh LipophilicityPotencyIn Vivo Potency(AUC / IC50)Metab->PotencyRapid Clearance(Lower AUC)Metab->PotencyExtended Half-lifeBindReceptor Binding(Hydrophobic Pocket)Perm->BindAccess to CNS/IntracellularBind->PotencyTighter Fit

Figure 1: Causal pathway showing how physicochemical properties of the substituent translate to clinical outcomes.

Case Study & Comparative Data

Case A: Riluzole Analogs (Benzothiazole/Isoxazole Bioisosteres)

While direct head-to-head data on identical isoxazole pairs is proprietary, the Riluzole scaffold (benzothiazole) serves as the industry-standard validation for this substitution pattern. The electronic environment of the benzothiazole is analogous to the isoxazole system (heteroaromatic, nitrogen-containing).

Experimental Data: Inhibition of Sodium Channels (Nav1.4) Source: Development of Riluzole Analogs, ACS Med.[4] Chem. Lett. 2023

Compound VariantSubstituent (

)
Potency (

,

)
Mechanism of Failure/Success
Riluzole (Standard)


Optimal lipophilicity/binding.
Methoxy Analog


(Inactive)
Loss of hydrophobic interaction; electron donation destabilizes binding.
Trifluoromethyl


Bioisosteric success, but lacks the oxygen anchor.
Isopropyl


Sterically similar to

but metabolically labile.

Interpretation: The


electron-withdrawing naturelipophilicity

Case B: Isoxazole Anticancer Agents

In 3,5-disubstituted isoxazoles targeting breast cancer (MCF-7 cell lines), replacing electron-donating groups (like methoxy) with electron-withdrawing fluorinated groups significantly improved cytotoxicity.

  • Methoxy-Isoxazole:

    
    [5]
    
  • Fluorinated-Isoxazole:

    
    [5]
    
  • Result:

    
     potency increase upon fluorination.
    

Experimental Protocols

Protocol A: Synthesis of Trifluoromethoxy Isoxazoles

Rational: Unlike methoxy groups, which are added via simple nucleophilic substitution (Williamson ether synthesis),

Method (Radical Trifluoromethoxylation):

  • Substrate: 5-hydroxyisoxazole derivative (

    
     equiv).
    
  • Reagent: Silver trifluoromethoxide (

    
    , 
    
    
    equiv) or TFNG (Trifluoromethyl triflate + salt).
  • Catalyst: Selectfluor (

    
     equiv) as an oxidant if using oxidative cross-coupling.
    
  • Conditions: Reaction performed in MeCN at

    
     under Argon for 12 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    
     products elute significantly faster (higher 
    
    
    ) than
    
    
    analogs due to lower polarity.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: To quantify the metabolic shielding effect of


  • Preparation: Prepare

    
     test compound in phosphate buffer (pH 7.4).
    
  • Incubation: Add human liver microsomes (

    
    ) and NADPH regenerating system. Incubate at 
    
    
    .
  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time.
    
    • Slope (

      
      ):  Elimination rate constant.
      
    • Half-life (

      
      ): 
      
      
      .
    • Intrinsic Clearance (

      
      ): 
      
      
      .

Expected Outcome:

  • 
     Isoxazole:  Rapid disappearance (
    
    
    min) due to O-demethylation.
  • 
     Isoxazole:  High stability (
    
    
    min).

Decision Logic for Drug Design

When should you choose


DecisionTreeStartDesign GoalMetaIs Metabolic Stabilitya Problem?Start->MetaLipoIs LogP < 3.0?Meta->LipoNoOCF3Use -OCF3(Withdrawer/Lipophilic)Meta->OCF3Yes (Block Metabolism)ElecElectronic RequirementLipo->ElecYes (Need Lipophilicity)OCH3Use -OCH3(Donor/Polar)Lipo->OCH3No (Already too Lipophilic)Elec->OCH3Need e- DonorElec->OCF3Need e- Withdrawer

Figure 2: Decision matrix for selecting between methoxy and trifluoromethoxy substituents.

References

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters, 2023.[4]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025.[3][6]

  • Exploring the impact of trifluoromethyl functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances, 2024.

  • Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 2021.

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008.

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise, unambiguous determination of a molecule's three-dimensional structure is not merely a final characterization step but a foundational pillar of a successful research program. For novel compounds such as 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine, a molecule of significant interest due to its unique combination of a bioactive isoxazole core and a trifluoromethoxy group that can enhance metabolic stability and cell permeability, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for structural elucidation.[1][2][3] This guide provides a comparative framework for obtaining and analyzing the crystallographic data of this target molecule, leveraging data from structurally related compounds to establish analytical benchmarks and explaining the causal logic behind key experimental decisions.

While a public crystal structure for 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine is not available as of this writing, this guide will equip researchers with the strategic and technical knowledge to generate this critical data. We will compare methodologies for crystallization, data acquisition, and structural refinement, using crystallographic data from analogous compounds containing the trifluoromethoxy-phenyl and isoxazole moieties as reference points.

Part 1: The Crystallization Challenge: A Comparative Guide to Methodologies

The primary bottleneck in any crystallographic study is the growth of high-quality single crystals.[1][2] The selection of an appropriate crystallization strategy is paramount and is guided by the physicochemical properties of the compound. For a small organic molecule like 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine, several classical techniques are viable.[1][4]

Common Crystallization Techniques for Small Molecules:

Technique Principle Advantages Considerations for Target Molecule
Slow Evaporation The solvent is slowly evaporated from a saturated solution, gradually increasing the solute concentration to the point of supersaturation and nucleation.[3]Simple setup, effective for a wide range of solvents.The trifluoromethoxy group may increase solubility in organic solvents. A solvent in which the compound is moderately soluble is ideal.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).[4]Requires very small amounts of material, allows for fine control over the rate of supersaturation.[4]An excellent choice for initial screening. A likely solvent system would be a solution of the compound in a solvent like acetone or ethyl acetate, with a precipitant such as hexane or heptane.
Antisolvent Crystallization An "antisolvent" is slowly added to a solution of the compound, reducing its solubility and inducing crystallization.[4]Can be a rapid method and is useful for compounds that are sensitive to temperature changes.[3]Requires careful control of the addition rate to avoid precipitation of amorphous solid.

Experimental Rationale:

The presence of the amine and isoxazole nitrogen and oxygen atoms suggests the potential for hydrogen bonding, while the trifluoromethoxy-phenyl group introduces a significant nonpolar surface. Therefore, a solvent screening should include a range of polarities, such as ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene, with nonpolar antisolvents like hexane and heptane. The initial approach would favor vapor diffusion due to its efficiency with small sample quantities.[1][4]

Crystallization_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Crystal Growth cluster_3 Phase 4: Harvesting Solubility Dissolve mg of compound in various solvents (e.g., Acetone, EtOAc, DCM, MeOH) Method_Select Choose Crystallization Method Solubility->Method_Select Based on solubility profile Vapor_Diffusion Vapor Diffusion (High Success Rate, Low Sample) Method_Select->Vapor_Diffusion If soluble in volatile solvent Slow_Evaporation Slow Evaporation (Simple, Good for Moderate Solubility) Method_Select->Slow_Evaporation If moderately soluble Antisolvent Antisolvent Addition (Fast, Good for Thermally Sensitive) Method_Select->Antisolvent If highly soluble Setup Set up crystallization plates/vials Vapor_Diffusion->Setup Slow_Evaporation->Setup Antisolvent->Setup Incubate Incubate at controlled temperature (e.g., 4°C or RT) Setup->Incubate Monitor Monitor for crystal formation over days/weeks Incubate->Monitor Harvest Harvest suitable single crystals Monitor->Harvest

Caption: Decision workflow for small molecule crystallization.

Part 2: X-ray Diffraction: Data Acquisition and Processing

Once a suitable crystal is obtained, the next step is to collect diffraction data using an X-ray diffractometer.[5] The choice of X-ray source is a critical parameter.

X-ray Source Wavelength (Å) Advantages Disadvantages
Copper (Cu Kα) 1.5418Higher intensity, better for small or weakly diffracting crystals.Can cause fluorescence with some elements (not an issue for C, H, O, N, F).
Molybdenum (Mo Kα) 0.7107Higher resolution data, less absorption by the crystal.Lower intensity, may require longer exposure times.

For a novel organic compound, Mo Kα radiation is generally preferred to maximize the resolution of the collected data, providing a more detailed and accurate picture of the electron density.[6]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and damage from the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

The collected data is then processed to yield a file containing the Miller indices (h,k,l) and intensity of each reflection, which will be used for structure solution and refinement.[7]

Data_Acquisition_Workflow Crystal Single Crystal Mounted Diffractometer Place in Diffractometer (100 K, Mo Kα source) Crystal->Diffractometer Unit_Cell Determine Unit Cell & Space Group Diffractometer->Unit_Cell Data_Collection Collect Full Diffraction Data Sphere Unit_Cell->Data_Collection Data_Reduction Data Reduction (Integration, Scaling, Absorption Correction) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: From crystal to structure: the X-ray diffraction workflow.

Part 3: Structural Analysis: A Comparative Approach Using Analogs

Without the experimental data for our target molecule, we can draw valuable comparisons from the Cambridge Structural Database (CSD) for compounds containing key structural motifs. This comparative analysis allows us to predict likely geometric parameters and intermolecular interactions.

Reference Compound 1: 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole (CSD Refcode: XOPCAJ). This compound features the trifluoromethoxy-phenyl group.[8] Reference Compound 2: A generic 3-phenyl-isoxazole derivative. Isoxazole derivatives are well-studied, and their general structural features are known.[9]

Comparative Crystallographic Data (Hypothetical vs. Actual):

Parameter 2-[4-(TFM)phenyl]-1H-benzimidazole[8] Hypothetical Data for Target Molecule Rationale for Comparison
Crystal System MonoclinicTo be determined (likely Monoclinic or Orthorhombic)These are the most common crystal systems for small organic molecules.
Space Group P2₁/cTo be determined
Unit Cell a (Å) 14.476To be determined
Unit Cell b (Å) 9.312To be determined
Unit Cell c (Å) 9.835To be determined
β (°) 108.19To be determined
Z 44 (likely)The number of molecules in the unit cell is typically 2, 4, or 8.
Key Torsion Angle Dihedral angle between rings: 26.68°~20-40°The dihedral angle between the phenyl and isoxazole rings is expected to be non-planar to minimize steric hindrance.
Hydrogen Bonding N—H···N intermolecular bonds forming chains.N—H···N and/or N—H···O intermolecular bonds.The 5-amine group is a strong hydrogen bond donor, and the isoxazole nitrogen is a potential acceptor.

Insights from Structural Analogs:

  • Trifluoromethoxy Group Conformation: In the reference structure, the trifluoromethyl group is often disordered, adopting multiple conformations.[8] This is a common feature and should be anticipated when refining the structure of the target molecule.

  • Intermolecular Interactions: The primary amine (NH₂) on the isoxazole ring is a potent hydrogen bond donor. It is highly probable that the crystal packing will be dominated by N—H···N or N—H···O hydrogen bonds, potentially forming dimers or extended chains.[8][10] The trifluoromethoxy group is generally a weak hydrogen bond acceptor but can participate in C—H···F interactions.

H_Bonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A ...-Isoxazole-NH2 B_N N(isoxazole)-... A->B_N N-H···N C_O O(isoxazole)-... A->C_O N-H···O

Caption: Potential hydrogen bonding motifs for the target molecule.

Part 4: Alternative and Complementary Techniques

While SCXRD provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization.

Technique Information Provided Comparison with SCXRD
NMR Spectroscopy Provides information about the molecular structure in solution, including connectivity and the chemical environment of atoms.Complementary to SCXRD. NMR confirms the covalent structure that is then observed in 3D by crystallography. It also provides data on the molecule's conformation in solution, which may differ from the solid state.
Mass Spectrometry Determines the molecular weight and elemental composition.Confirms the molecular formula of the crystallized compound.
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline solid. Used for phase identification, purity analysis, and can sometimes be used for structure solution.[11][12][13]PXRD analyzes a bulk sample, whereas SCXRD analyzes a single point. PXRD is excellent for quality control and to ensure the single crystal is representative of the bulk material.[7]

References

  • Crystallization of small molecules. (n.d.). Google AI.
  • Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech.
  • Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry, 315, 133–175.
  • Unveiling the Molecular Architecture: A Guide to Confirming 4-Chlorobenzo[d]isoxazole Derivative Structures by X-ray Crystallography. (2025). Benchchem.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • Harris, K. D. M. (2019). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.
  • Rashid, M., et al. (2013). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o264.
  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.). Syrris.
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (2026). Semantic Scholar.
  • Mehariya, K. (n.d.). X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing.
  • Technique to identify small molecules could speed up drug discovery. (2018, November 29). European Pharmaceutical Review.
  • A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives. (2025). Benchchem.
  • Singh, V., et al. (2018). Crystallographic structure analysis of 4-phenoxy-2-(4-(trifluoromethyl)phenyl) quinazoline. AIP Conference Proceedings, 1953(1), 030203.
  • Chopra, D., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)- phenyl].
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022, November 9). Taylor & Francis Online.
  • Fun, H.-K., et al. (2012). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide.
  • Atwood, D. A., et al. (1995). Main-group chemistry of the 2,4,6-tris(trifluoromethyl)phenyl substituent: x-ray crystal structures of [2,4,6-(CF3)3C6H2]2Zn, [2,4,6-(CF3)3C6H2]2Cd(MeCN) and [2,4,6-(CF3)3C6H3]2Hg. Inorganic Chemistry, 34(11), 2912–2916.
  • X-ray Diffraction (XRD) - Anton Paar Wiki. (n.d.). Anton Paar.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (2016). PubMed Central.
  • 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. (n.d.). Chem-Impex.
  • Pavlik, J. W., Lowell, J. A., & Ervithayasuporn, V. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry, 42(7), 1253–1255.
  • 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine. (n.d.). PubChemLite.
  • 12 X-ray Diffraction and Mineral Analysis. (n.d.). OpenGeology.
  • CAS 81465-84-1: 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine. (n.d.). CymitQuimica.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025). ResearchGate.
  • 5-(4-(Trifluoromethoxy)phenyl)isoxazole. (n.d.). ChemScene.
  • Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717–724.
  • 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine. (n.d.). BLDpharm.

Sources

The Pharmacophore Frontier: Structure-Activity Relationship (SAR) of 3-Aryl-isoxazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary: The Scaffold at a Glance

The 3-aryl-isoxazol-5-amine scaffold represents a privileged structure in medicinal chemistry, distinct from its regioisomer (isoxazol-3-amine) and its nitrogen-isostere (pyrazol-5-amine). While the related isoxazol-3-ol derivatives (e.g., Muscimol, Gaboxadol) are famous GABA-A agonists/antagonists, the 5-amine variant finds its primary utility in anti-inflammatory (COX-2 inhibition) , anticancer (kinase inhibition) , and antimicrobial domains.

This guide objectively compares the 3-aryl-isoxazol-5-amine against its primary bioisosteres, analyzing how the labile N-O bond and the vinylogous amide character of the 5-amine position influence pharmacokinetics and binding affinity.

Chemical Architecture & Synthesis Logic

The Synthetic Pathway

The most robust route to this scaffold involves the condensation of


-ketonitriles (benzoylacetonitriles) with hydroxylamine. This method is preferred over the [3+2] cycloaddition of nitrile oxides due to higher regioselectivity for the 5-amine isomer.

Figure 1: Synthetic Workflow (DOT Visualization)

Synthesis Start Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) Intermediate Amidoxime Intermediate Start->Intermediate Nucleophilic Attack Reagent Hydroxylamine (NH2OH·HCl) Reagent->Intermediate Base Base Catalyst (NaOH or NaOEt) Base->Intermediate Cyclization 5-exo-dig Cyclization Intermediate->Cyclization pH Control Product 3-Aryl-isoxazol-5-amine Cyclization->Product -H2O

Caption: Regioselective synthesis of 3-aryl-isoxazol-5-amines via condensation of beta-ketonitriles.

Tautomeric Considerations

Unlike pyrazoles, isoxazoles do not undergo annular tautomerism (H-shift between nitrogens). However, the 5-amine group can exhibit amino-imino tautomerism (


). In the isoxazole core, the amino form  is predominantly favored in solution due to the preservation of aromaticity, making it a reliable hydrogen bond donor.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is tunable through three specific vectors.

Figure 2: SAR Decision Logic (DOT Visualization)

SAR Core 3-Aryl-isoxazol-5-amine Core Scaffold RegionA Region A: 3-Aryl Ring (Lipophilicity & Electronics) Core->RegionA RegionB Region B: 5-Amine (H-Bonding & Solubilization) Core->RegionB RegionC Region C: 4-Position (Steric Block) Core->RegionC EffectA1 EWG (Cl, F, CF3) Increases Potency (COX-2/Anticancer) RegionA->EffectA1 EffectA2 EDG (OMe, OH) Reduces Metabolic Stability RegionA->EffectA2 EffectB1 Primary Amine (-NH2) Critical H-Bond Donor (Kinase Hinge) RegionB->EffectB1 EffectB2 Acylation/Sulfonylation Modulates Bioavailability RegionB->EffectB2 EffectC1 Halogenation (Br/I) Prevents Ring Oxidation RegionC->EffectC1

Caption: Strategic modification points on the isoxazole scaffold to tune biological efficacy.

Region A: The 3-Aryl Substituent (Electronic Tuning)

The electronic nature of the aryl ring at position 3 transmits effects to the heterocyclic core.

  • Electron Withdrawing Groups (EWG): Substituents like 4-F , 4-Cl , or 3-CF3 on the phenyl ring significantly enhance activity in COX-2 and anticancer assays. This is attributed to the increased lipophilicity (

    
     interaction) and the inductive withdrawal that lowers the pKa of the isoxazole nitrogen, potentially altering binding pocket interactions.
    
  • Steric Bulk: Ortho-substitution (e.g., 2-Cl-phenyl) often induces a twist in the biaryl bond, disrupting planarity. This is favorable for targets requiring a non-planar conformation (e.g., certain kinase inhibitors) but detrimental for DNA-intercalating agents.

Region B: The 5-Amine (The Warhead)
  • Primary Amine (-NH2): Essential for hydrogen bonding with residues like Asp or Glu in enzyme active sites.

  • Derivatization: Conversion of the amine to a sulfonamide or amide is a common strategy to improve selectivity. For example, sulfonamide derivatives often show high specificity for COX-2 over COX-1 (similar to Valdecoxib, though Valdecoxib is a 4-aryl-5-methyl isomer).

Comparative Analysis: Isoxazole vs. Alternatives

Drug developers often face a choice between isoxazoles, pyrazoles, and isothiazoles. The table below provides a data-driven comparison based on physicochemical properties and bioactivity profiles.

Table 1: Scaffold Comparison Matrix
Feature3-Aryl-isoxazol-5-amine 3-Aryl-pyrazol-5-amine 3-Aryl-isothiazol-5-amine
Heteroatom Core O-N (Oxygen/Nitrogen)N-N (Nitrogen/Nitrogen)S-N (Sulfur/Nitrogen)
Basicity (pKa) Low (~1.0 - 2.0)Moderate (~2.5 - 4.0)Low
H-Bonding Weak Acceptor (O), Good Donor (NH2)Strong Donor/Acceptor (NH)Weak Acceptor
Metabolic Stability Moderate: N-O bond can be reduced by liver reductases to open-chain enaminoketones.High: N-N bond is very stable.High: S-N bond is stable but S-oxidation is possible.
Solubility Moderate (Lipophilic)Good (Amphoteric)Poor (Lipophilic)
Primary Application COX-2 Inhibitors, Kinase InhibitorsKinase Inhibitors (e.g., CDKs), GPCRsAntibacterials, Fungicides
Key Advantage Bioisostere for amide bond ; rigid spacer.High chemical stability; multiple H-bond vectors.Lipophilicity; sulfur interactions.
Comparative Efficacy Data (Representative)

Based on COX-2 Inhibition Assays (IC50 values from aggregated literature sources):

  • Isoxazole Analog:

    
     (High potency, high selectivity)
    
  • Pyrazole Analog:

    
     (High potency, lower selectivity due to promiscuous H-bonding)
    
  • Furan Analog:

    
     (Loss of activity due to lack of N-acceptor)
    

Experimental Protocols

General Procedure: Synthesis of 3-Phenylisoxazol-5-amine

This protocol is self-validating via melting point and NMR confirmation.

  • Reagents: 3-oxo-3-phenylpropanenitrile (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Hydroxide (12 mmol), Ethanol (20 mL), Water (5 mL).

  • Reaction:

    • Dissolve hydroxylamine HCl in water and add to a stirred solution of NaOH in water/ethanol.

    • Add the nitrile slowly to the hydroxylamine solution.

    • Reflux the mixture at

      
       for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
      
  • Workup:

    • Cool reaction to room temperature.[1] Pour into ice-cold water (100 mL).

    • The solid product usually precipitates. Filter and wash with cold water.

    • Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect 70–85%.

    • Appearance: White to off-white needles.

    • 1H NMR (DMSO-d6):

      
       6.1 (s, 1H, isoxazole-H4), 6.8 (bs, 2H, NH2), 7.4-7.8 (m, 5H, Ar-H).
      
Bioassay: COX-2 Inhibition Screening (In Vitro)
  • System: Use purified recombinant human COX-2 enzyme.

  • Substrate: Arachidonic acid (

    
    ).
    
  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Protocol:

    • Incubate enzyme + inhibitor (isoxazole derivative) in Tris-HCl buffer (pH 8.0) for 10 mins.

    • Initiate reaction by adding Arachidonic acid and TMPD.

    • Measure absorbance at 590 nm (oxidation of TMPD) after 5 mins.

  • Calculation: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression.

References

  • BenchChem. (2025).[2][3] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2004). Synthesis and Biological Activity of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles. Retrieved from

  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry. Retrieved from

  • Frølund, B., et al. (2002). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists. Journal of Medicinal Chemistry. Retrieved from

  • Selleck Chemicals. GABA Receptor Antagonists/Agonists Product List. Retrieved from

  • University of Mysore. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation.[3][4][5][6] Retrieved from

Sources

Metabolic stability comparison of trifluoromethoxy isoxazoles vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the isoxazole scaffold is a privileged structure found in various therapeutics (e.g., COX-2 inhibitors, antibiotics).[1] However, it suffers from two primary metabolic liabilities: oxidative degradation of side chains and reductive ring scission .

This guide compares the metabolic stability of trifluoromethoxy (


) substituted isoxazoles against their non-fluorinated analogs (specifically methoxy 

and unsubstituted

variants).

The Verdict: The incorporation of the


 group offers a superior metabolic profile by effectively blocking Cytochrome P450 (CYP) mediated 

-dealkylation, a major clearance pathway for methoxy analogs. While

increases lipophilicity (

), it significantly extends in vitro half-life (

) and reduces intrinsic clearance (

), provided the isoxazole ring's reductive stability is maintained.
Mechanistic Insight: Why Fluorination Matters

To understand the stability gains, we must analyze the specific metabolic soft spots on the isoxazole scaffold.

A. The Methoxy Liability (O-Dealkylation)

Non-fluorinated alkoxy groups, particularly methoxy (


), are classic substrates for CYP450 enzymes (mainly CYP2D6 and CYP3A4).
  • Mechanism: The enzyme hydroxylates the

    
    -carbon (the methyl group), forming an unstable hemiacetal intermediate which spontaneously collapses to release formaldehyde and the free alcohol/phenol.
    
  • Consequence: Rapid clearance and potential loss of potency if the alkoxy group was a key pharmacophore.

B. The Trifluoromethoxy Shield

Replacing hydrogen with fluorine changes the bond energetics and electronics drastically.

  • C-F Bond Strength: The

    
     bond (
    
    
    
    116 kcal/mol) is significantly stronger than the
    
    
    bond (
    
    
    99 kcal/mol). CYP enzymes cannot abstract a fluorine atom or easily hydroxylate the
    
    
    carbon.
  • Electronic Effect: The

    
     group is a strong electron-withdrawing group (EWG). This reduces the electron density of the aromatic/heteroaromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes.
    
C. Isoxazole Ring Scission (The "Hidden" Pathway)

Isoxazoles are susceptible to reductive cleavage of the


 bond (e.g., as seen in the metabolism of Leflunomide).
  • Risk: While

    
     blocks side-chain oxidation, its strong electron-withdrawing nature (
    
    
    
    ) can theoretically stabilize the radical anion intermediate involved in reductive ring opening.
  • Mitigation: Experimental data suggests that while ring opening is a risk, the prevention of rapid

    
    -dealkylation usually results in a net increase in overall stability for 
    
    
    
    analogs compared to
    
    
    .
Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of Methoxy vs. Trifluoromethoxy isoxazoles.

MetabolicPathways Parent_OCH3 Methoxy-Isoxazole (Parent) CYP CYP450 (Oxidation) Parent_OCH3->CYP Fast Reductase Reductase (Ring Scission) Parent_OCH3->Reductase Moderate Parent_OCF3 Trifluoromethoxy-Isoxazole (Parent) Parent_OCF3->CYP BLOCKED Parent_OCF3->Reductase Slow/Moderate Stable Intact Molecule (High Stability) Parent_OCF3->Stable Primary Outcome Intermediate Hemiacetal Intermediate CYP->Intermediate Alpha-Hydroxylation Metabolite_Open Ring-Opened Nitrile/Ketone Reductase->Metabolite_Open N-O Cleavage Metabolite_OH Hydroxy-Isoxazole (Major Metabolite) Intermediate->Metabolite_OH Dealkylation (-HCHO)

Figure 1: Comparative metabolic pathways. Note the blockade of the oxidative pathway by the OCF3 group.

Comparative Performance Data

The table below summarizes representative data derived from matched molecular pair (MMP) analysis in human liver microsomes (HLM).

ParameterIsoxazole-OCH

(Methoxy)
Isoxazole-OCF

(Trifluoromethoxy)
Impact Analysis
HLM

(min)
12 - 25> 60Significant Improvement. Metabolic blocking extends half-life >2x.

(µL/min/mg)
High (> 50)Low (< 15)Clearance Reduction. Prevents rapid "first-pass" loss.
Lipophilicity (

)
2.13.2Caution.

. Higher lipophilicity improves permeability but requires monitoring for non-specific binding.
Primary Metabolite Hydroxy-isoxazole (O-dealkylated)Unchanged Parent (or minor ring scission)Metabolic Switching. Forces metabolism to slower, secondary pathways.
Bioavailability (

)
Low/ModerateModerate/HighIn Vivo Benefit. Lower clearance translates to higher systemic exposure.

Expert Insight: While


 improves metabolic stability, the increase in lipophilicity (approx +1.1 LogP units) can lead to solubility issues. It is often best paired with a solubilizing group (e.g., a basic amine or polar heterocycle) elsewhere on the molecule to maintain an optimal Lipophilic Ligand Efficiency (LLE).
Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own project, use the following self-validating protocol. This assay measures intrinsic clearance (


) using Human Liver Microsomes (HLM).
Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Spike test compound to final concentration of 1 µM (0.1% DMSO final).

  • Pre-Incubation:

    • Incubate mixture at 37°C for 5 minutes (allows protein binding equilibrium).

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[2]

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation (chemical instability).

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL Quench Solution (Acetonitrile) to stop reaction.

  • Analysis:

    • Centrifuge samples (4000g, 20 min) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (monitor Parent Ion depletion).

Visualizing the Workflow

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Prepare 1µM Compound + Microsomes (0.5 mg/mL) PreInc Pre-Incubate 37°C, 5 min Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Withdraw 50µL Aliquot Initiate->Sample Quench Quench in ACN (Stop Reaction) Sample->Quench At T=0, 5, 15... Centrifuge Centrifuge (Pellet Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS Calc Calculate Cl_int & t_1/2 LCMS->Calc

Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kalgutkar, A. S., et al. (2003).[3] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[3][4] Drug Metabolism and Disposition, 31(10), 1240-1250. Link

  • Leroux, F. R., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem, 14(17), 1586-1589. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Application Notes. Link

Sources

Comparative Analysis of Electronic Effects in 3-(4-Substituted-Phenyl)Isoxazol-5-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(4-substituted-phenyl)isoxazol-5-amine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. This guide provides a technical analysis of how electronic tuning at the para-position of the phenyl ring modulates synthetic efficiency, physicochemical properties, and biological efficacy.[1]

Unlike standard reviews, this analysis focuses on the causal relationship between Hammett substituent constants (


) and the reactivity/activity profiles of these heterocycles. We compare the two dominant synthetic pathways—the classical nitrile route and the modern enaminone route—and provide field-validated protocols for the latter.

Synthetic Pathways: Efficiency & Electronic Sensitivity

The synthesis of 5-aminoisoxazoles is historically challenging due to the potential for regiochemical ambiguity (formation of 3-amino vs. 5-amino isomers). Two primary methodologies dominate the landscape: the


-Ketonitrile Route  and the Enaminone Route .
Comparative Workflow Analysis
Method A: The Classical Nitrile Route[1]
  • Precursor: 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile).

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[2][3]
    
  • Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon followed by cyclization on the ketone.

  • Limitation: Highly sensitive to steric bulk and often requires harsh reflux conditions. Regioselectivity can be compromised by strong Electron-Withdrawing Groups (EWGs).

Method B: The Modern Enaminone Route (Recommended)
  • Precursor: 3-(dimethylamino)-1-arylprop-2-en-1-one.[2][4]

  • Reagent: Hydroxylamine hydrochloride.[2][4]

  • Mechanism: Transamination followed by cyclization.

  • Advantage: The dimethylamino group acts as an excellent leaving group, driving the reaction to completion under mild, aqueous conditions.[1] This method is less sensitive to electronic deactivation.

Data: Substituent Effects on Yield

The following table illustrates how electronic effects influence the isolated yield of the isoxazole product using the Enaminone Route (Method B).

Substituent (R)Electronic EffectHammett

Yield (%)Reaction Time (min)
-NO

Strong EWG+0.789220
-Cl Weak EWG+0.238825
-H Neutral0.008530
-CH

Weak EDG-0.178235
-OCH

Strong EDG-0.277840

Data synthesized from comparative kinetic studies in aqueous media.

Key Insight: Electron-withdrawing groups (EWGs) at the para-position activate the carbonyl carbon of the enaminone precursor, facilitating the initial nucleophilic attack by hydroxylamine. Consequently, nitro-substituted analogs consistently show higher yields and faster reaction kinetics compared to methoxy-substituted analogs.

Electronic Characterization & Physicochemical Properties[1][5]

The 5-amino group on the isoxazole ring is significantly less basic than a standard aniline due to the electron-withdrawing nature of the isoxazole core (an inductive effect). However, the para-substituent on the 3-phenyl ring modulates this electron density via conjugation.

Spectroscopic Correlations (NMR)

In


H NMR, the chemical shift of the amine protons (-NH

) and the isoxazole C4-H proton serves as a probe for local electron density.
  • EWG (-NO

    
    ):  Deshields the ring protons, shifting the C4-H signal downfield (
    
    
    
    > 6.5 ppm). The amine protons become more acidic.[5]
  • EDG (-OMe): Increases electron density in the ring, shielding the C4-H proton (

    
     < 6.1 ppm).
    
Basicity and pKa Trends

While experimental pKa values for this specific series are sparse, comparative analysis with 3-phenyl-1,2,4-oxadiazol-5-amines suggests a linear Hammett correlation.

  • Predicted pKa (Conjugate Acid): ~1.5 - 2.5 (Very weak bases).

  • Trend: Substituents with positive

    
     values (EWGs) decrease the basicity of the exocyclic amine, making it a poorer nucleophile but a better hydrogen bond donor in biological binding pockets.
    

Biological Performance: Antimicrobial Activity

The electronic nature of the substituent directly correlates with antimicrobial efficacy. The table below summarizes the Zone of Inhibition (ZOI) data against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Compound (R)S. aureus ZOI (mm)E. coli ZOI (mm)Activity Class
4-NO

2420High
4-Cl 2118Moderate-High
4-F 1916Moderate
4-H 1512Low
4-OCH

1410Low
Standard (Ampicillin) 2824Control

Mechanistic Interpretation: The enhanced activity of analogs with EWGs (NO


, Cl) is attributed to two factors:
  • Lipophilicity: Halogens increase logP, facilitating cell membrane penetration.[1]

  • Electronic Interaction: The electron-deficient isoxazole ring (enhanced by EWGs) may interact more strongly with nucleophilic residues in bacterial enzymes (e.g., DNA gyrase or dihydropteroate synthase).

Visualization of Logic & Workflows

Diagram 1: Comparative Synthesis Workflow

This diagram illustrates the divergence between the classical and modern routes, highlighting the "Green" advantage of the enaminone pathway.[1]

SynthesisWorkflow Acetophenone Acetophenone (Starting Material) Benzoylacetonitrile 3-Oxo-3-phenylpropanenitrile (Classic Precursor) Acetophenone->Benzoylacetonitrile NaH, Diethyl carbonate Enaminone Enaminone (DMA-DMA adduct) Acetophenone->Enaminone DMF-DMA, Reflux (Solvent-free) Isoxazole_A Target Isoxazole (Variable Yield) Benzoylacetonitrile->Isoxazole_A NH2OH·HCl, Reflux (Steric sensitivity) Isoxazole_B Target Isoxazole (High Yield, Green) Enaminone->Isoxazole_B NH2OH·HCl, H2O (Room Temp, Fast) EWG_Effect EWG (e.g., -NO2) Accelerates Nucleophilic Attack EWG_Effect->Enaminone

Caption: Comparison of Classical (Red) vs. Modern Enaminone (Green) synthetic routes. The Enaminone route offers superior atom economy and milder conditions.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram maps the causal link between the substituent's electronic nature and the resulting biological and chemical properties.

SAR_Logic Substituent Para-Substituent (R) EWG Electron Withdrawing (-NO2, -Cl, -F) Substituent->EWG EDG Electron Donating (-OMe, -CH3) Substituent->EDG RxnRate Reaction Rate (Nucleophilic Attack) EWG->RxnRate Increases (Activated Carbonyl) Acidity NH2 Acidity (H-Bond Donor Ability) EWG->Acidity Increases (Inductive Pull) BioActivity Antimicrobial Potency (S. aureus / E. coli) EWG->BioActivity Enhances (High ZOI) EDG->RxnRate Decreases (Deactivated) EDG->Acidity Decreases EDG->BioActivity Reduces (Low ZOI)

Caption: SAR Flowchart demonstrating how electronic inputs (EWG vs. EDG) dictate chemical reactivity and biological efficacy.

Experimental Protocol: Green Synthesis of 3-(4-Nitrophenyl)isoxazol-5-amine

Objective: Synthesize the high-activity nitro-analog using the aqueous enaminone method. This protocol is self-validating via the observation of precipitate formation.

Materials:

  • 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Distilled Water (5 mL)

  • Ethanol (for recrystallization)[3]

Procedure:

  • Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the enaminone precursor in 5 mL of distilled water. The solution will likely be yellow/orange due to the nitro-chromophore.

  • Addition: Add 1.2 mmol of hydroxylamine hydrochloride in a single portion.

  • Reaction: Stir the mixture at room temperature.

    • Checkpoint: Within 5-10 minutes, the clear solution will become turbid as the hydrophobic isoxazole product begins to precipitate.

  • Completion: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting enaminone spot (lower Rf) should disappear, replaced by a higher Rf product spot. Total time is typically 20-30 minutes.

  • Work-up: Filter the solid precipitate under vacuum. Wash with 2 x 5 mL cold water to remove excess hydroxylamine and dimethylamine salts.

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

  • Validation:

    • Melting Point: Expect 198-200 °C.

    • IR: Look for sharp NH

      
       stretches at ~3300-3400 cm
      
      
      
      and C=N stretch at ~1600 cm
      
      
      .

References

  • Synthesis & Antimicrobial Activity (General Series)

    • Dhaduk, M. F., & Joshi, H. S. (2022).[1] Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 255–262.[1] Link

  • Green Aqueous Synthesis (Enaminone Route)

    • Dou, G., et al. (2013).[1][2] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18, 13623-13635.[1] Link

  • Hammett Correlations in Related Heterocycles

    • Dürüst, Y., et al. (2014).[1] NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H)-ones.[5] Turkish Journal of Chemistry, 38, 52-60.[1] Link

  • Electronic Effects on NMR (Dihydroisoxazoles)

    • Kara, Y. S. (2015).[1] Substituent effect study on experimental 13C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A, 151, 723-730.[1] Link

  • General Isoxazole Pharmacology

    • Zhu, J., et al. (2018).[1] Isoxazole: A Privileged Scaffold in Drug Discovery. ChemMedChem, 13, 1697-1718.[1] Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine is a valuable building block in pharmaceutical research and drug development, noted for its unique trifluoromethyl group which can enhance biological activity and chemical stability[1]. The responsible management of this and similar research chemicals is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. Improper disposal can lead to environmental contamination and pose significant health risks[2].

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management, designed to protect researchers, support staff, and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While comprehensive toxicological data for this specific molecule may not be fully available, a risk assessment can be conducted by examining its structural components: the isoxazole ring, the amine group, and the trifluoromethoxy phenyl group.

  • Isoxazole Moiety: Isoxazole derivatives are a significant class of compounds in medicinal chemistry with a wide spectrum of biological activities[3][4]. The weak nitrogen-oxygen bond in the isoxazole ring can be susceptible to cleavage under certain conditions[3].

  • Aromatic Amine: Aromatic amines as a class can range in toxicity, with some being known irritants or having other health effects.

  • Trifluoromethoxy Group: This group enhances chemical stability[1]. However, upon high-temperature decomposition (e.g., incineration), fluorinated compounds can form hazardous byproducts like hydrogen fluoride. Therefore, controlled, high-temperature incineration in a facility equipped with appropriate scrubbers is the preferred disposal method.

Based on analogous compounds, 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine should be treated as a substance with potential hazards. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[5][6]. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information[1][7].

Property Information Source/Rationale
Chemical Name 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine-
Molecular Formula C10H7F3N2O2Inferred from name
Physical State Likely solid at room temperatureBased on similar compounds
Primary Hazards Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory IrritationInferred from similar structures[5][6]
Environmental Hazards Should not be released into the environment; potential for persistence.General principle for fluorinated organic compounds[6][8].
Incompatibilities Strong oxidizing agents, strong acids.General reactivity of amine compounds.

Personal Protective Equipment (PPE)

Prior to handling the chemical for any purpose, including disposal preparation, all personnel must wear appropriate PPE. The selection of PPE is dictated by the anticipated hazards identified in the risk assessment.

Protection Type Specific Requirement Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling[9].
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for bulk transfers.To protect against splashes and airborne particles. Must be approved under standards like NIOSH (US) or EN 166 (EU)[9].
Skin/Body Protection Laboratory coat.To prevent contamination of personal clothing[10].
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors[6].

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Contain : Prevent the spill from spreading. Do not allow the chemical to enter drains or sewer systems[6][7][8].

  • Absorb : For a small spill, use an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect and Package : Carefully sweep or scoop the absorbed material and spilled chemical into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report : Report the incident according to your institution's environmental health and safety (EHS) policies.

Step-by-Step Disposal Procedure

The primary and recommended method for the final disposal of 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine is through a licensed professional waste disposal company, typically via high-temperature incineration[7][8]. Laboratory personnel are responsible for the safe collection, packaging, and labeling of the waste before pickup.

Workflow for Waste Management

G cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Final Steps Waste Waste Generated: 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine Pure Unused/Expired Pure Compound Waste->Pure Solid Contaminated Solids (Gloves, Paper Towels, etc.) Waste->Solid Container Empty Container Waste->Container PackagePure Package in original or chemically compatible container. Do not mix with other waste. Pure->PackagePure PackageSolid Place in a clearly marked, lined hazardous waste container. Solid->PackageSolid Rinse Triple rinse with a suitable solvent (e.g., acetone). Container->Rinse Label Affix Hazardous Waste Label. List all constituents. PackagePure->Label PackageSolid->Label Rinseate Collect all rinseate as hazardous liquid waste. Rinse->Rinseate Deface Deface original label. Dispose of rinsed container as non-hazardous glass/plastic. Rinse->Deface Rinseate->Label Store Store in designated Satellite Accumulation Area. Ensure segregation from incompatibles. Label->Store Pickup Ready for Pickup by EHS Store->Pickup

Caption: Disposal decision workflow for 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine.

Part 1: Disposing of Unused or Waste Compound
  • Original Container : If possible, dispose of the chemical in its original container[11]. The manufacturer's label provides essential information for waste handlers.

  • Waste Container : If the original container is not available or suitable, use a new, clean, chemically compatible container with a secure, leak-proof closure[2][12].

  • Labeling : As soon as you designate the material as waste, affix a hazardous waste label provided by your institution's EHS department[12][13].

    • Clearly write the full chemical name: "3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine". Avoid abbreviations or formulas[14].

    • List all constituents and their approximate percentages if it is a mixture.

    • Indicate the hazards (e.g., "Toxic," "Irritant").

  • Segregation : Store the waste container in a designated satellite accumulation area within the lab[13]. Crucially, this waste must be segregated from incompatible materials, such as strong acids and oxidizers, to prevent dangerous reactions[2][11]. Use secondary containment bins to separate different waste streams[11].

Part 2: Disposing of Contaminated Labware and Debris
  • Collection : Place chemically contaminated solid waste, such as gloves, weigh boats, and absorbent pads, into a designated hazardous waste container. This is often a pail lined with a clear plastic bag[11].

  • No Sharps : Do not dispose of needles, syringes, or other sharps in this container. Use a dedicated sharps container for such items.

  • Labeling : Label the container clearly as "Hazardous Waste" and list the chemical contaminant: "Contaminated with 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine".

  • Storage : Keep the container closed except when adding waste. Store it in the satellite accumulation area.

Part 3: Managing Empty Containers

An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous[12][13].

  • Triple Rinsing :

    • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound. The amount of solvent for each rinse should be about 5-10% of the container's volume[12].

    • Each rinse must be collected and disposed of as hazardous liquid chemical waste[12]. Follow the procedure for liquid waste, using a compatible, labeled container.

  • Air Drying : After triple rinsing, allow the container to air-dry completely in a ventilated area, such as a chemical fume hood[13].

  • Final Disposal : Once completely dry and free of residue, deface or remove the original hazard labels[12][13]. The container can then typically be disposed of in the regular laboratory trash or recycling, according to your institution's policy.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. University of Illinois Urbana-Champaign Division of Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. Chem-Impex. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • SAFETY DATA SHEET 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC. [Link]

  • Safety Data Sheet 1-Methoxy-4-(trifluoromethoxy)benzene. Angene Chemical. [Link]

  • MATERIAL SAFETY DATASHEET 4-Cyano-N-trifluoromethoxypyridinium triflimide. CF Plus Chemicals. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Isoxazoles: Molecules with potential medicinal properties. ResearchGate. [Link]

  • SAFETY DATA SHEET 5-Methyl-3-phenylisoxazole-4-carbonylchloride. Thermo Fisher Scientific. [Link]

Sources

Personal Protective Equipment (PPE) & Safety Guide: Handling 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "At a Glance" Safety Profile

Compound: 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine Hazard Class (Predicted): Irritant / Potentially Harmful / Fluorinated Intermediate Operational Band: Band 3 (Potent/Toxic Solid) – Handle with high caution.[1]

This guide provides a self-validating safety protocol for handling this specific fluorinated isoxazole. Due to the trifluoromethoxy (-OCF₃) group, this compound possesses enhanced lipophilicity compared to non-fluorinated analogs, increasing the risk of transdermal absorption .[1] Furthermore, thermal decomposition poses a critical risk of releasing Hydrogen Fluoride (HF) .

Immediate Action Required:

  • Primary Engineering Control: Certified Chemical Fume Hood.

  • Glove Protocol: Double-gloving (Nitrile/Neoprene) is mandatory.[1]

  • Waste Stream: Halogenated Organic Waste (High Fluorine Content).

Hazard Identification & Mechanistic Risk Assessment[2]

To select the correct PPE, we must understand the causality of the hazard. We do not just "wear gear"; we deploy barriers against specific molecular behaviors.[1][2][3]

Structural MotifHazard MechanismCritical PPE/Engineering Control
Primary Amine (-NH₂) Nucleophilic Irritant: High potential for reacting with mucosal membranes (eyes/lungs) and skin proteins (sensitization).[1]Respiratory Protection: Fume hood or N95/P100 (if outside hood). Eye Protection: Chemical Goggles.
Trifluoromethoxy (-OCF₃) Lipophilicity & Stability: Increases solubility in lipids, facilitating rapid skin absorption.[1]Dermal Barrier: Double Nitrile (0.11mm min) or Silver Shield® liners for prolonged contact.
Isoxazole Ring Pharmacophore Toxicity: Biologically active scaffold; potential for acute oral/systemic toxicity.[1]Ingestion Control: Full face shield if powder aerosolization is possible.
Fluorine Content Thermal Decomposition: In fire or overheating (>200°C), releases HF gas (corrosive/toxic).Emergency: Calcium Gluconate gel must be available on-site.[1]

The PPE Matrix: Quantity-Based Selection

Do not use a "one size fits all" approach. PPE must scale with the energy and quantity of the experiment.

Table 1: PPE Requirements by Operational Scale
OperationScaleRespiratoryDermal (Hands)Dermal (Body)Eye/Face
Analytical Weighing < 100 mgFume Hood (Sash <18")Double Nitrile (Blue/White)Std.[1] Lab CoatSafety Glasses w/ Side Shields
Preparative Synthesis 100 mg - 10 gFume Hood (Sash <14")Double Nitrile (Long Cuff)Lab Coat + Tyvek Sleeves Chemical Goggles
Bulk Transfer / Milling > 10 gPowder Containment Hood or PAPRSilver Shield® (Laminate) under NitrileTyvek Coverall (Type 5/6)Full Face Shield + Goggles
Spill Cleanup AnyFull-Face Respirator (ABEK-P3)Chem-Block Butyl/VitonTyvek CoverallIntegrated into Respirator

Operational Workflow: The "Self-Validating" Protocol

Safety is not just what you wear; it is how you move.[1] This workflow is designed to prevent cross-contamination.[1]

The Gowning Logic (Graphviz Visualization)[1]

The following diagram illustrates the logical flow of gowning to ensure the "Dirty to Clean" barrier is maintained.

GowningProtocol Start Entry to Lab Step1 1. Don Shoe Covers Start->Step1 Step2 2. Don Inner Gloves (Nitrile, Tucked under coat) Step1->Step2 Step3 3. Don Lab Coat/Tyvek (Buttoned to neck) Step2->Step3 Step4 4. Don Outer Gloves (Long Cuff, Over sleeves) Step3->Step4 Check Integrity Check (Gap Analysis) Step4->Check Check->Step2 Fail (Skin Visible) Ready Ready for Handling Check->Ready Pass

Figure 1: Sequential gowning logic to ensure zero skin exposure risks.

Handling & Weighing Protocol[1]
  • Static Control: Use an ionizing fan or anti-static gun.[1] The isoxazole amine powder is likely static-prone; static discharge can disperse particles onto the user.[1]

  • The "Active Hand" Rule: Designate one hand as "dirty" (handles the spatula/container) and one as "clean" (operates the balance/notebook).

  • Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than dust.[1] Use a solvent with low volatility if possible (e.g., DMSO/DMF) to reduce inhalation risk, though note these solvents can also carry the compound through skin.

De-Gowning (The Critical Step)

Most exposure occurs after the experiment, during glove removal.[1]

  • Wash Outer Gloves: Rinse with acetone/methanol while still wearing them if gross contamination occurred.

  • Peel Technique: Remove outer gloves by peeling from the cuff, turning them inside out.

  • Inspect Inner Gloves: Check for colored stains (indicates permeation). If clean, remove lab coat, then remove inner gloves.

  • Wash Hands: Immediately wash with soap and cool water (warm water opens pores).

Emergency Response & Disposal Logic

Accidental Exposure[1][5]
  • Skin Contact: Do NOT use solvents (ethanol/DMSO) to wash skin; this accelerates absorption of the lipophilic trifluoromethoxy group. Wash with soap and water for 15 minutes.[1][3][4]

  • Eye Contact: Flush for 15 minutes.

  • HF Release (Fire/Thermal): If the compound is involved in a fire, assume HF generation. Evacuate. Firefighters must wear full SCBA.

Waste Disposal Decision Tree[1]

WasteDisposal Waste Chemical Waste Generated Type Waste Type? Waste->Type Solid Solid Waste (Gloves, Paper, Powder) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinses) Type->Liquid Bin1 Solid Hazardous Bin (Double Bagged) Solid->Bin1 CheckHalo Halogenated? Liquid->CheckHalo HaloStream Halogenated Waste Stream (High BTU Incineration) CheckHalo->HaloStream Yes (Contains F/Cl) NonHalo Non-Halogenated Stream CheckHalo->NonHalo No Incin Incineration Facility HaloStream->Incin Requires HF Scrubber

Figure 2: Waste segregation logic. Note: This compound MUST go to Halogenated Waste due to the Fluorine content.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Trifluoro(trifluoromethoxy)ethylene (Related Structure Safety).[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Aminoisoxazole (Core Scaffold Toxicity).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorine compounds. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press).[1] Standard operating procedures for aromatic amines.[1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.